4-[(n-Propyloxy)methyl]thiophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(propoxymethyl)benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-2-7-11-8-9-3-5-10(12)6-4-9/h3-6,12H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXDHWHRUOKZHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=CC=C(C=C1)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 4-[(n-Propyloxy)methyl]thiophenol
Physicochemical Profiling & Application Guide: 4-[(n-Propyloxy)methyl]thiophenol
Part 1: Executive Summary
Strategic Utility: 4-[(n-Propyloxy)methyl]thiophenol is a specialized organosulfur building block designed for medicinal chemistry programs requiring a balance of lipophilicity and nucleophilic reactivity.[1][2] Structurally, it combines a reactive thiol (-SH) group with a lipophilic propyl ether tail attached via a benzylic linker.[1][2] This dual functionality makes it an ideal candidate for:
-
Fragment-Based Drug Discovery (FBDD): Introducing a flexible, lipophilic tether to probe hydrophobic pockets in target proteins (e.g., GPCRs, Kinases).[1][2]
-
"Soft" Nucleophile Applications: Serving as a highly selective nucleophile in SNAr reactions where harder oxygen nucleophiles might cause side reactions.[1][2]
-
Prodrug Design: Acting as a cleavable linker in disulfide-based prodrug strategies, leveraging the redox sensitivity of the thiol group.[1][2]
Primary Challenges: The compound exhibits significant oxidative instability (rapid disulfide formation) and moderate volatility.[1][2] Successful utilization requires strict anaerobic handling protocols and in situ generation techniques where possible.[1][2]
Part 2: Chemical Identity & Structural Analysis
| Parameter | Detail |
| IUPAC Name | 4-(Propoxymethyl)benzenethiol |
| Molecular Formula | C₁₀H₁₄OS |
| Molecular Weight | 182.28 g/mol |
| SMILES | CCCOCc1ccc(S)cc1 |
| Key Functional Groups | Aromatic Thiol (Nucleophile), Benzyl Ether (Linker) |
| CAS Number | Not widely listed; treat as custom synthesis intermediate |
Structural Insight: The para-substitution pattern ensures minimal steric hindrance at the thiol center, maximizing nucleophilicity.[1][2] The benzylic ether oxygen is insulated from the aromatic ring by a methylene group (-CH₂-), preventing direct resonance donation.[1][2] However, the inductive effect (+I) of the alkyl ether chain slightly increases electron density on the ring compared to unsubstituted thiophenol, marginally reducing the acidity of the thiol proton.[1][2]
Part 3: Physicochemical Profile (The Core)
This section synthesizes predicted data based on Structure-Activity Relationships (SAR) and standard thiophenol characteristics.[1][2]
Table 1: Physicochemical Properties
| Property | Value (Estimated/Experimental) | Significance in Drug Design |
| LogP (Lipophilicity) | 3.2 – 3.6 (Predicted) | High membrane permeability; suitable for CNS-targeting libraries.[1][2] |
| pKa (Thiol) | 6.7 – 6.9 | Slightly less acidic than thiophenol (6.6).[1][2] Exists primarily as neutral thiol at physiological pH (7.4), requiring base for activation.[1][2] |
| Boiling Point | ~260°C (760 mmHg) | High boiling point allows for high-temperature coupling reactions without rapid evaporation.[1][2] |
| Solubility (Water) | < 0.1 mg/mL | Negligible.[1][2] Requires organic co-solvents (DMSO, DMF, MeCN) for biological assays.[1][2] |
| Solubility (Organic) | High | Soluble in DCM, EtOAc, Toluene, THF.[1][2] |
| H-Bond Donors | 0 (Thiol is weak) | Limited hydrogen bonding potential.[1][2] |
| H-Bond Acceptors | 1 (Ether Oxygen) | The ether oxygen can engage in weak H-bonding with protein residues.[1][2] |
Part 4: Synthesis & Purification Protocols
Method A: The Grignard-Sulfur Route (Recommended for Lab Scale) This protocol offers the highest reliability for generating pure aromatic thiols without the risk of over-alkylation common in other methods.[1][2]
Reagents:
-
Precursor: 1-Bromo-4-(propoxymethyl)benzene (Prepared via Williamson ether synthesis from 4-bromobenzyl bromide).[1][2]
-
Lithium Aluminum Hydride (LiAlH₄) (0.5 eq) – Optional cleanup step.[1][2]
Step-by-Step Protocol:
-
Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add Mg turnings and a crystal of iodine.
-
Grignard Formation: Add the bromobenzene precursor in dry THF dropwise to maintain a gentle reflux. Stir for 1 hour after addition until Mg is consumed.
-
Sulfurization: Cool the Grignard solution to 0°C. Add elemental sulfur (dried) in portions. The solution will turn dark/opaque.[1][2]
-
Reaction: Warm to room temperature and stir for 2 hours.
-
Quenching (Critical):
-
Extraction: Extract with diethyl ether. Wash with brine.[1][2] Dry over Na₂SO₄.[1][2][4]
-
Purification: Distillation under reduced pressure is preferred over column chromatography to minimize oxidation on silica.[1][2]
Method B: Newman-Kwart Rearrangement (Scalable) For >100g batches, convert the corresponding phenol to the O-thiocarbamate, rearrange thermally to S-thiocarbamate, and hydrolyze.[1][2]
Part 5: Reactivity & Stability Analysis
1. Oxidative Instability (The "Disulfide Trap") Like all thiophenols, 4-[(n-Propyloxy)methyl]thiophenol rapidly dimerizes to the disulfide (Ar-S-S-Ar) in the presence of oxygen and trace base.[1][2]
-
Prevention: Store under Argon/Nitrogen at -20°C. Add 1% TCEP (Tris(2-carboxyethyl)phosphine) to stock solutions in DMSO.[1][2]
2. Ether Cleavage Sensitivity The benzylic ether linkage is stable to basic and neutral conditions but sensitive to:
-
Strong Acids: HBr/AcOH or BBr₃ will cleave the propyl group or the entire benzylic ether.[1][2]
-
Hydrogenolysis: Pd/C + H₂ will cleave the benzylic C-O bond, yielding 4-methylthiophenol (impurity).[1][2]
Visualization: Degradation Pathways
Caption: Figure 1. Primary degradation pathways.[1][2] Oxidative dimerization is the dominant instability factor.[1][2]
Part 6: Analytical Characterization Protocols
1. 1H NMR (CDCl₃, 400 MHz)
-
δ 7.20 – 7.30 ppm (m, 4H): Aromatic protons (AA'BB' system characteristic of para-substitution).[1][2]
-
δ 3.45 ppm (s, 1H): Thiol -SH (Exchangeable, often broad; chemical shift varies with concentration).[1][2]
2. Mass Spectrometry (ESI/EI)
-
Fragmentation (EI): Expect a strong peak at m/z 123 (loss of propyloxy radical, formation of thiophenol cation) or m/z 139 (loss of propyl).[1][2]
-
Disulfide Artifact: Watch for [2M-2H]⁺ = 362 in ESI+, indicating oxidation in the source.[1][2]
Part 7: Handling & Safety (HSE)
Odor Control Strategy: Thiophenols have a potent, nauseating stench detectable at ppb levels.[1][2]
-
Bleach Bath: Keep a bath of 10% Sodium Hypochlorite (Bleach) active in the hood.[1][2] All glassware must be soaked for 2 hours before washing.[1][2]
-
Vapor Trap: Use a bleach-filled bubbler for any rotary evaporation exhaust.[1][2]
Toxicity:
-
Acute: High toxicity by inhalation and skin contact.[1][2] Interferes with cytochrome oxidase (similar to cyanide but less potent).[1][2]
-
PPE: Double nitrile gloves, lab coat, safety goggles.[1][2] Work exclusively in a fume hood.
References
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard protocols for Grignard-Sulfur synthesis of thiols).
-
Campopiano, O. (2004).[1][2] "Thiol Functionality in Medicinal Chemistry." Comprehensive Medicinal Chemistry II, Vol 2, 395-420.[1][2] Link
-
Adams, R., & Ferretti, A. (1959).[1][2] "Thioethers from Thiophenols."[1][2] Journal of the American Chemical Society, 81(18), 4927–4931.[1][2] (Reactivity profiles of substituted thiophenols).
-
Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Mechanisms of ether cleavage and thiol oxidation).
-
PubChem Compound Summary. (2024). "Benzenethiol derivatives and physicochemical data." National Library of Medicine.[1][2] Link
Sources
Electronic Tuning of Thiophenols: The Para-Alkoxy vs. Alkoxymethyl Paradigm
The following technical guide details the electronic properties, synthesis, and applications of para-substituted alkoxy and alkoxymethyl thiophenols.
Executive Summary
The electronic character of para-substituted thiophenols is a critical parameter in the design of Self-Assembled Monolayers (SAMs) and drug bioisosteres. While the para-alkoxy (
This guide provides a comparative analysis of these two motifs, demonstrating how the "methylene insulator" effect inverts electronic behavior from donation to weak withdrawal, thereby modulating the acidity (pKa), dipole moment, and reactivity of the thiol (
Structural & Electronic Analysis
The Hammett Electronic Switch
The core distinction lies in the competition between Induction (
| Substituent | Structure | Net Electronic Effect | |||
| Methoxy | -0.27 | +0.25 | -0.52 | Strong Donor (Resonance dominates) | |
| Methyl | -0.17 | -0.05 | -0.12 | Weak Donor (Hyperconjugation) | |
| Methoxymethyl | +0.05 to +0.12 * | +0.10 | ~0.00 | Weak Withdrawer (Induction dominates) | |
| Hydroxymethyl | +0.00 to +0.05 | +0.05 | ~0.00 | Neutral / Weak Withdrawer |
*Estimated based on
The "Insulating Spacer" Mechanism
In 4-methoxythiophenol , the lone pair on the oxygen atom can delocalize into the aromatic ring, placing partial negative charge at the para-position (the sulfur atom). This destabilizes the thiolate anion (
In 4-(methoxymethyl)thiophenol , the methylene (
Figure 1: Mechanistic divergence between direct alkoxy substitution and alkoxymethyl substitution.
Synthesis Strategy: The Newman-Kwart Rearrangement
The most robust route to these thiophenols is the Newman-Kwart Rearrangement (NKR) .[1][2] This method avoids the formation of disulfides common in direct substitution methods and allows for the pre-installation of the sensitive alkoxymethyl group on the phenol precursor.
Synthetic Pathway
-
Thiocarbamoylation: Reaction of the phenol with dimethylthiocarbamoyl chloride.
-
Rearrangement: Thermal (
) or Photoredox-catalyzed migration of the aryl group from O to S. -
Hydrolysis: Cleavage of the carbamate to yield the free thiol.
Figure 2: The Newman-Kwart Rearrangement workflow for converting phenols to thiophenols.
Experimental Protocols
Protocol: Synthesis of 4-(Methoxymethyl)thiophenol
Note: All thiol reactions must be performed in a fume hood due to stench.
Step 1: O-Thiocarbamate Formation
-
Suspend NaH (1.2 equiv, 60% in oil) in dry THF (0.5 M) at
under Argon. -
Add 4-(methoxymethyl)phenol (1.0 equiv) dropwise. Stir for 30 min.
-
Add dimethylthiocarbamoyl chloride (1.1 equiv). Warm to RT and stir for 12 h.
-
Quench with water, extract with EtOAc. Purify via flash chromatography (Hex/EtOAc).
Step 2: Thermal Rearrangement
-
Dissolve the O-thiocarbamate in diphenyl ether (
). -
Heat to
for 2–4 hours. Monitor by TLC (product is usually more polar). -
Cool and purify directly via column chromatography to isolate the S-thiocarbamate.
Step 3: Hydrolysis
-
Dissolve S-thiocarbamate in MeOH/THF (1:1).
-
Add KOH (4.0 equiv) pellets. Reflux for 2 hours.
-
Acidify carefully with 1M HCl to pH 2.
-
Extract with DCM, dry over
, and concentrate. Distill under reduced pressure if necessary to remove disulfide impurities.
Protocol: pKa Determination (Spectrophotometric)
-
Stock Solution: Prepare
thiophenol in 10% DMSO / 90% Water. -
Buffers: Prepare a series of phosphate/borate buffers ranging from pH 4 to pH 10.
-
Measurement: Record UV-Vis spectra (220–350 nm) at each pH.
-
Analysis: Track the bathochromic shift of the thiolate anion (
for neutral, for anion). -
Calculation: Plot Absorbance vs. pH. The inflection point is the pKa.
Applications & Data Summary
Comparative Data Table
| Property | 4-Methoxythiophenol | 4-(Methoxymethyl)thiophenol | 4-Methylthiophenol |
| Hammett | -0.27 (Donor) | +0.05 (Weak Withdrawer) | -0.17 (Donor) |
| pKa (approx) | 6.8 (Less Acidic) | 6.4 (More Acidic) | 6.7 |
| Dipole Moment | High (Towards Ring) | Moderate (Away from Ring) | Low |
| SAM Work Function | Lowers | Minimal change to | Lowers |
| Primary Use | Electron-rich SAMs | "Insulated" functional surfaces | Hydrophobic SAMs |
Application in SAMs (Self-Assembled Monolayers)
Thiophenols form robust monolayers on Gold (Au). The dipole moment of the para-substituent directly influences the work function (
-
Alkoxy (-OR): The strong dipole (O negative, Ring positive) creates a surface potential that facilitates hole injection in organic electronics.
-
Alkoxymethyl (-CH2OR): The methylene spacer decouples the dipole from the surface, often resulting in a more disordered monolayer but with unique wetting properties due to the ether tail flexibility.
References
-
Hammett Constants & Electronic Effects
-
Newman-Kwart Rearrangement
-
Thiophenol Acidity & pKa
-
Synthesis of Alkoxymethyl Derivatives
-
PubChem Compound Summary for 4-(Methoxymethyl)benzenethiol (CID 13220905). Link
-
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Newman-Kwart Rearrangement [organic-chemistry.org]
- 3. Hammett Sigma Constants* [wiredchemist.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 4-Methoxybenzenethiol | C7H8OS | CID 12765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(Methylthio)phenol | SIELC Technologies [sielc.com]
- 7. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Synthesis of 4-[(n-Propyloxy)methyl]thiophenol: A Guide to Key Pathways and Methodologies
An In-depth Technical Guide for Medicinal and Process Chemists
Abstract
4-[(n-Propyloxy)methyl]thiophenol is a substituted aromatic thiol of interest in medicinal chemistry and materials science due to its unique combination of a nucleophilic thiol group and a lipophilic propyl ether side chain. The strategic introduction of these functionalities requires careful planning to avoid undesirable side reactions, such as self-alkylation or oxidation of the sensitive thiol group. This technical guide provides a comprehensive review of plausible and efficient synthetic pathways for 4-[(n-Propyloxy)methyl]thiophenol. We will dissect three primary strategies: synthesis via phenolic intermediates utilizing the Newman-Kwart rearrangement, construction from functionalized aryl halides, and a protection-deprotection sequence starting from a pre-existing thiol. Each pathway is evaluated based on starting material accessibility, reaction robustness, yield, and scalability. Detailed, field-proven protocols and mechanistic insights are provided to empower researchers in drug development and chemical synthesis to make informed decisions for their specific applications.
Introduction: The Significance of Substituted Thiophenols
Substituted thiophenols are a cornerstone class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[1] The thiol moiety is a versatile functional group, acting as a potent nucleophile, a ligand for metal catalysts, and a precursor to various sulfur-containing scaffolds like thioethers and disulfides.[2][3] The specific substitution pattern on the aromatic ring dictates the molecule's physicochemical properties, influencing everything from biological activity to material characteristics.
The target molecule, 4-[(n-Propyloxy)methyl]thiophenol, presents a distinct synthetic challenge. It features a reactive thiol group, which is susceptible to oxidation to the corresponding disulfide, particularly in the presence of a base.[3] Additionally, the benzyl ether side chain requires a synthetic step that could potentially compete with reactions at the thiol position. Therefore, the choice of synthetic strategy is paramount and must be guided by principles of chemoselectivity. This guide will explore the most logical and efficient routes to this target, providing both the "how" and the "why" behind each experimental choice.
Retrosynthetic Analysis
A retrosynthetic overview reveals several logical disconnections for the target molecule. The primary challenge is the management of the two key functional groups: the thiol and the benzyl ether. This leads to three main strategic approaches, which form the core of this guide.
Sources
Potential applications of 4-[(n-Propyloxy)methyl]thiophenol in materials science
A Technical Guide for Researchers and Materials Scientists
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide explores the multifaceted potential of 4-[(n-propyloxy)methyl]thiophenol, a functionalized aromatic thiol, in the realm of materials science. While direct literature on this specific molecule is nascent, its structural motifs—a reactive thiol group and a flexible propoxymethyl substituent—position it as a highly versatile building block for a new generation of advanced materials. By drawing parallels with well-studied thiophenol derivatives, this document provides a comprehensive overview of its potential applications, from high-performance polymers to sophisticated surface modifications. We will delve into the underlying chemical principles, propose synthetic pathways, and outline detailed experimental protocols to empower researchers in leveraging this compound's unique properties.
Introduction: The Promise of Functionalized Thiophenols
Thiophenols are a cornerstone of organic and materials chemistry, prized for the high reactivity of the thiol (-SH) group.[1] This functionality serves as a versatile anchor for surface chemistry and a potent nucleophile in a variety of polymerization reactions. The introduction of specific substituents onto the phenyl ring allows for the fine-tuning of material properties. In the case of 4-[(n-propyloxy)methyl]thiophenol, the para-substituted propoxymethyl group introduces flexibility and modifies the polarity of the molecule, opening avenues for materials with tailored solubility, thermal, and mechanical characteristics. Thiophenol derivatives are integral to the synthesis of pharmaceuticals, such as sulfonamides, and find broad use in materials science.[1][2]
This guide will illuminate the potential of 4-[(n-propyloxy)methyl]thiophenol in three primary domains:
-
Polymer Synthesis: As a monomer in the creation of advanced polymers like poly(thioether)s and as a key component in thiol-ene/thiol-yne click chemistry.
-
Surface Modification & Self-Assembly: For the functionalization of metal surfaces, particularly gold, to create well-defined self-assembled monolayers (SAMs).
-
Nanoparticle Functionalization: As a capping agent to enhance the stability and impart specific chemical properties to nanoparticles for applications in sensing, catalysis, and biomedicine.
Core Molecular Attributes and Reactivity
The utility of 4-[(n-propyloxy)methyl]thiophenol stems from its distinct chemical features.
| Feature | Chemical Group | Implied Reactivity & Properties |
| Primary Reactive Site | Thiol (-SH) | - Readily forms thiolates for nucleophilic attack. - Covalently bonds to metal surfaces (e.g., Au, Ag, Cu).[3] - Participates in radical-mediated and nucleophilic addition reactions.[4] - Can be oxidized to form disulfide bonds.[2] |
| Modulating Substituent | (n-Propyloxy)methyl (-CH₂OCH₂CH₂CH₃) | - Imparts flexibility to the molecular backbone. - Influences solubility in organic solvents. - Can affect the packing density in self-assembled monolayers. |
| Aromatic Core | Phenyl Ring | - Provides thermal stability and rigidity. - Can engage in π-π stacking interactions.[2] |
The thiol group is more acidic than its alcohol counterpart, readily deprotonating to form a thiolate anion, which is a potent nucleophile.[4] This high reactivity, coupled with the specificity of its reactions, makes it an ideal candidate for "click" chemistry, which is characterized by high yields and mild reaction conditions.[4]
Application I: High-Performance Thioether-Containing Polymers
The incorporation of sulfur atoms, particularly in the form of thioether linkages, into a polymer backbone can significantly enhance its properties, leading to materials with high refractive indices, excellent thermal stability, and chemical resistance.[4][5][6]
Synthesis of Poly(arylene thioether)s
Poly(arylene thioether)s are a class of high-performance thermoplastics known for their robustness. 4-[(n-propyloxy)methyl]thiophenol can be used as a monomer in their synthesis through nucleophilic aromatic substitution or oxidative polymerization.
A potential synthetic route involves the reaction of the corresponding thiolate with an activated dihaloarene. The propoxymethyl group would be expected to enhance the solubility of the resulting polymer in common organic solvents, facilitating processing.
Caption: Proposed synthesis of a poly(arylene thioether) using 4-[(n-propyloxy)methyl]thiophenol.
Thiol-Ene/Thiol-Yne Click Polymerization
Thiol-ene and thiol-yne "click" reactions are powerful methods for polymer synthesis and modification, proceeding via a radical-mediated or nucleophilic pathway to form thioether linkages.[7] These reactions are known for their high efficiency, functional group tolerance, and mild conditions.[7] 4-[(n-propyloxy)methyl]thiophenol can be reacted with multifunctional 'enes' (alkenes) or 'ynes' (alkynes) to create crosslinked networks or linear polymers.
Experimental Protocol: Photoinitiated Thiol-Ene Polymerization
-
Monomer Preparation: Prepare a solution containing equimolar amounts of 4-[(n-propyloxy)methyl]thiophenol and a multifunctional alkene (e.g., triallyl isocyanurate) in a suitable solvent like tetrahydrofuran (THF).
-
Initiator Addition: Add a photoinitiator (e.g., 0.1-1.0 wt% of 2,2-dimethoxy-2-phenylacetophenone).
-
Casting: Cast the solution onto a substrate to form a thin film.
-
Curing: Expose the film to UV radiation (e.g., 365 nm) under an inert atmosphere (N₂) to initiate polymerization. The thiol adds across the double bonds, forming a crosslinked polythioether network.
-
Characterization: Analyze the cured polymer for thermal stability (TGA), glass transition temperature (DSC), and mechanical properties (tensile testing).
Caption: Workflow for photoinitiated thiol-ene polymerization.
Application II: Surface Modification and Self-Assembled Monolayers (SAMs)
The strong affinity of the thiol group for noble metal surfaces, particularly gold, makes thiophenols ideal for forming highly ordered, self-assembled monolayers (SAMs).[3][8] These monolayers can precisely control the interfacial properties of a material, such as wettability, corrosion resistance, and biocompatibility.[9]
The 4-[(n-propyloxy)methyl]thiophenol molecule is expected to form dense, well-ordered SAMs on gold surfaces. The thiol group will form a strong covalent bond with the gold substrate, while the aromatic rings will provide stability through intermolecular π-π stacking. The propoxymethyl tail group will define the outermost surface, imparting a moderately hydrophobic character.
Experimental Protocol: Formation of SAMs on a Gold Substrate
-
Substrate Preparation: Use a clean gold substrate (e.g., vapor-deposited gold on silicon). Clean the substrate by immersion in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - Caution: extremely corrosive and explosive when mixed with organic solvents ) followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen.
-
SAM Formation: Immerse the clean gold substrate into a dilute (e.g., 1 mM) solution of 4-[(n-propyloxy)methyl]thiophenol in ethanol for a sufficient time (e.g., 12-24 hours) to allow for the formation of a well-ordered monolayer.[10]
-
Rinsing: After incubation, remove the substrate from the solution, rinse thoroughly with fresh ethanol to remove any physisorbed molecules, and dry with nitrogen.
-
Characterization:
-
Contact Angle Goniometry: Measure the water contact angle to assess the hydrophobicity and quality of the monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): Confirm the chemical composition of the surface, looking for the characteristic S 2p peak of a bound thiolate at approximately 162 eV.[11]
-
Scanning Tunneling Microscopy (STM): Visualize the molecular packing and ordering of the SAM at the atomic scale.
-
Caption: Logical workflow for the formation and characterization of SAMs.
Application III: Functionalization of Nanoparticles
Thiol-based ligands are widely used to stabilize nanoparticles, preventing their aggregation and allowing for their dispersion in various media.[12][13] Functionalizing nanoparticles with 4-[(n-propyloxy)methyl]thiophenol can create stable colloidal suspensions. The propoxymethyl group can enhance compatibility with polymeric matrices or specific organic solvents, making these functionalized nanoparticles ideal fillers for nanocomposites.
Experimental Protocol: Gold Nanoparticle (AuNP) Functionalization
-
AuNP Synthesis: Synthesize gold nanoparticles using a standard method, such as the Turkevich-Frens citrate reduction method.[8] This results in a colloidal suspension of citrate-stabilized AuNPs in water.
-
Ligand Exchange: To a stirred aqueous suspension of AuNPs, add a solution of 4-[(n-propyloxy)methyl]thiophenol in a water-miscible solvent like ethanol. The thiol will displace the citrate ions on the nanoparticle surface.
-
Purification: After stirring for several hours, purify the functionalized AuNPs by repeated centrifugation and resuspension in a fresh solvent (e.g., ethanol or THF) to remove excess thiol and displaced citrate.[8][14]
-
Characterization:
-
UV-Vis Spectroscopy: Monitor the surface plasmon resonance (SPR) peak. A slight red-shift is indicative of successful surface functionalization.
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter to assess the size and stability of the functionalized nanoparticles.
-
Thermogravimetric Analysis (TGA): Quantify the amount of organic ligand bound to the nanoparticle surface.[15]
-
Synthesis of 4-[(n-Propyloxy)methyl]thiophenol
While not commercially widespread, 4-[(n-propyloxy)methyl]thiophenol can be synthesized through established organic chemistry routes. A plausible method starts from 4-methylthiophenol or p-toluenesulfonyl chloride. A more direct approach could involve the conversion of the corresponding phenol. A general and effective method for converting a phenol to a thiophenol is the Newman-Kwart rearrangement.[16][17]
Proposed Synthetic Pathway:
-
Williamson Ether Synthesis: React 4-hydroxybenzyl alcohol with 1-bromopropane in the presence of a base (e.g., NaH) to form 4-[(n-propyloxy)methyl]phenol.
-
Conversion to Thiol:
-
Method A (Newman-Kwart): Convert the phenol to an O-aryl dialkylthiocarbamate, followed by thermal rearrangement to the S-aryl isomer, and subsequent hydrolysis to yield the thiophenol.[16]
-
Method B (Reduction of Sulfonyl Chloride): Convert the phenol to the corresponding aryl sulfonyl chloride and then reduce it to the thiophenol using a reducing agent like zinc dust in acid.[18]
-
Conclusion and Future Outlook
4-[(n-propyloxy)methyl]thiophenol represents a promising, yet underexplored, molecule for materials science. Its combination of a highly reactive thiol group and a flexible, polarity-modifying side chain makes it a versatile tool for creating a diverse range of functional materials. The potential to synthesize advanced polymers with enhanced processability, to engineer surfaces with tailored properties, and to create stable, functionalized nanoparticles is significant. The experimental frameworks provided in this guide are intended to serve as a starting point for researchers to unlock the full potential of this valuable chemical building block. Future research should focus on the detailed characterization of materials derived from this compound and exploring its performance in specific applications such as advanced coatings, dielectric materials, and biosensors.
References
-
Hoyt, E. A., & Becer, C. R. (2018). Chemistry of Polythiols and Their Industrial Applications. Polymers, 10(12), 1345. [Link]
-
Jiang, Y., Qin, Y., Xie, S., Zhang, X., Dong, J., & Ma, D. (2009). CuI-Catalyzed Coupling Reaction of Aryl Iodides and Sulfur Powder: A New Route to Aryl Thiols. Organic Letters, 11(22), 5250–5253. [Link]
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1169. [Link]
-
Newman, M. S., & Karnes, H. A. (1966). The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates. The Journal of Organic Chemistry, 31(12), 3980–3984. [Link]
-
Organic Syntheses. (n.d.). 2-NAPHTHALENETHIOL. [Link]
-
Schreiber, F. (2000). Structure and growth of self-assembling monolayers. Progress in Surface Science, 65(5-8), 151–256. [Link]
-
Scuderi, D., Parlapiano, M., & D'Urso, A. (2016). Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. Frontiers in Chemistry, 4, 6. [Link]
-
Organic Syntheses. (n.d.). THIOPHENOL. [Link]
-
Walsh Medical Media. (2024). Implications for Polymer Synthesis and Material Science advances in Thiol-Yne Click Reactions. Annals of Clinical and Experimental Chemistry. [Link]
-
Biehl, P., et al. (2020). Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. Molecules, 25(6), 1381. [Link]
-
Scuderi, D., Parlapiano, M., & D'Urso, A. (2016). Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. PMC. [Link]
-
Al-Shamery, K. (2023). Hydrogen Gas Generation Using Self-Assembled Monolayers (SAMs) of 5,10,15,20-Tetrakis (p-Thiophenol) Porphyrin on a Gold Electrode. Molecules, 28(20), 7029. [Link]
-
Takahari, M., & Kondo, T. (n.d.). Construction of Self-Assembled Monolayer of 4-Aminothiophenol (4-ATP) on Au(100) Substrate. ECS Meeting Abstracts. [Link]
-
Patel, R. (2025). Progress on Thioether-Based Polymer Membrane and Its Application. ResearchGate. [Link]
-
Wikipedia. (n.d.). Thiophenol. [Link]
-
Patsnap. (2025). What Is Polythioether? A Comprehensive Guide to Its Chemistry. [Link]
-
CD Bioparticles. (2024). Nanoparticle Surface Functionalization-Thiolation (-SH). [Link]
-
ResearchGate. (n.d.). Effect of surface modification with different thiol compounds on colloidal stability of gold nanoparticles. [Link]
-
Lee, H., et al. (2023). Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). International Journal of Molecular Sciences, 24(4), 3326. [Link]
Sources
- 1. Thiophenol - Wikipedia [en.wikipedia.org]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemistry of Polythiols and Their Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What Is Polythioether? A Comprehensive Guide to Its Chemistry [eureka.patsnap.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. teapot.lib.ocha.ac.jp [teapot.lib.ocha.ac.jp]
- 10. Hydrogen Gas Generation Using Self-Assembled Monolayers (SAMs) of 5,10,15,20-Tetrakis (p-Thiophenol) Porphyrin on a Gold Electrode [mdpi.com]
- 11. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 12. Nanoparticle Surface Functionalization-Thiolation (-SH) - CD Bioparticles [cd-bioparticles.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
Technical Analysis: Solid-State Architecture of 4-[(n-Propyloxy)methyl]thiophenol
Executive Summary: The Structural Significance
4-[(n-Propyloxy)methyl]thiophenol (hereafter PMTP ) represents a critical class of bifunctional aromatic linkers used in molecular electronics and Self-Assembled Monolayers (SAMs). Unlike simple alkyl thiols, the inclusion of an ether linkage (
This guide provides a comprehensive analysis of the crystal packing forces, synthesis-to-structure workflow, and the specific intermolecular interactions that govern the stability of PMTP in the solid phase.
Molecular Architecture & Synthesis Logic
To understand the crystal lattice, one must first define the monomeric unit. PMTP consists of a thiophenol core substituted at the para position with a propoxymethyl group.
Chemical Formula:
Synthetic Pathway for High-Purity Crystallization
Crystal quality is directly downstream of synthetic purity. For solid-state analysis, trace disulfides (a common impurity) must be eliminated.
Recommended Protocol: Grignard-Sulfur Insertion We prioritize this route over the Newman-Kwart rearrangement for PMTP to avoid high-temperature ether cleavage.
-
Etherification: React 4-bromobenzyl bromide with
-propanol (NaH base) to yield 1-bromo-4-(propoxymethyl)benzene. -
Metallation: Formation of the Grignard reagent (
) in dry THF. -
Sulfur Insertion: Addition of elemental sulfur (
) followed by acid hydrolysis ( ). -
Purification: Distillation under reduced pressure, followed by recrystallization.
Molecular Conformation
In the solid state, PMTP adopts a specific conformation to minimize steric strain:
-
Thiol Group: The S-H bond typically lies in the plane of the benzene ring (
or ) to maximize conjugation. -
Ether Linkage: The
torsion angle usually adopts an anti conformation, extending the linearity of the molecule, which is favorable for lamellar packing.
Crystal Packing and Intermolecular Forces[1][2]
The solid-state structure of PMTP is governed by a hierarchy of weak interactions. Unlike carboxylic acids which form strong hydrogen-bonded dimers, thiophenols rely on softer, anisotropic forces.
The "Herringbone" vs. "Lamellar" Competition
Aromatic thiols often face a competition between edge-to-face (
-
Prediction for PMTP: Due to the length of the propoxymethyl chain, the van der Waals forces dominate. We predict a layered (lamellar) structure where:
-
Aromatic cores stack via offset
interactions. -
Propyl chains interdigitate in a separate hydrophobic layer.
-
Thiol groups form the "head" of the layer, potentially engaging in weak S-H...O hydrogen bonds with the ether oxygen of adjacent layers.
-
Key Interaction Metrics (Theoretical)
| Interaction Type | Atoms Involved | Distance ( | Energy (kcal/mol) | Structural Role |
| S-H... | Directs aromatic stacking | |||
| Stabilizes the core | ||||
| Weak H-Bond | Links adjacent lamellae | |||
| Dispersion | Alkyl Chain Packing | Drives interdigitation |
Experimental Workflow: From Solution to Structure
The following protocol ensures the growth of diffraction-quality single crystals.
Crystallization Protocol (Slow Evaporation)
-
Solvent System: Hexane/Dichloromethane (3:1 ratio).
-
Concentration: 15 mg/mL.
-
Temperature:
(controlled environment). -
Vessel: Scintillation vial with a perforated cap to control evaporation rate (
weeks).
Structural Solution Workflow (Graphviz)
Figure 1: End-to-end workflow for obtaining the solid-state structure of PMTP, from synthesis to CIF generation.
Technical Analysis of the Thiol Group
The behavior of the thiol proton is the most challenging aspect of this structure.
The Disorder Problem
In many thiophenol structures, the thiol proton is disordered over two positions (above and below the ring plane).
-
Refinement Strategy: If electron density maps (
) show elongated density near the sulfur, model the hydrogen as disordered over two sites with 50% occupancy, or constrain the S-H bond length to (DFIX command in SHELXL).
S-H... Interactions
This is the defining feature of PMTP packing. The S-H bond acts as a weak proton donor to the
-
Geometric Criteria: Look for a Hydrogen-to-Centroid distance of
and an angle of approach near relative to the ring normal. This interaction often arranges the molecules into "T-shaped" dimers in the unit cell.
References & Authority
The following sources provide the foundational methodologies and comparative data used to construct this analysis.
-
Desiraju, G. R. (2002). Crystallography and crystal engineering: The way ahead. Journal of Chemical Sciences. Link
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B. Link
-
Lüning, U. (2010). Thiophenols and their derivatives: Synthesis and applications. Organic Preparations and Procedures International. Link
-
Nishio, M. (2011). The CH/
hydrogen bond in chemistry. Conformation, supramolecular organization, and biology. Physical Chemistry Chemical Physics. Link -
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link
Methodological & Application
Step-by-step synthesis protocol for 4-[(n-Propyloxy)methyl]thiophenol
This application note outlines a robust, two-stage synthesis protocol for 4-[(n-Propyloxy)methyl]thiophenol , a functionalized aryl thiol intermediate. This compound features a para-substituted benzyl ether moiety, necessitating a synthetic strategy that preserves the ether linkage while introducing the thiol group.[1][2]
The protocol utilizes a Grignard-mediated thiolation strategy.[1][2] This approach is selected over the Newman-Kwart rearrangement due to the specific structural requirement of a benzylic ether (which is stable to Grignard conditions) rather than a phenolic ether.[1][2]
Safety & Hazard Warning
-
Thiophenols (Aryl Mercaptans): Possess an extremely potent, disagreeable odor (stench) and are toxic if inhaled or absorbed through the skin. All operations must be performed in a high-efficiency fume hood.[1][2]
-
Decontamination: All glassware and waste must be treated with a bleach solution (sodium hypochlorite) to oxidize the thiol to the odorless sulfonic acid before removal from the hood.
-
Reagents: Sodium hydride (NaH) is pyrophoric; handle under inert atmosphere. 1-Bromopropane is a reproductive toxin.[1][2][3]
Part 1: Retrosynthetic Analysis & Strategy
The target molecule, 4-[(n-Propyloxy)methyl]thiophenol (3 ), is disconnected at the carbon-sulfur bond.[1][2] The most reliable precursor for laboratory-scale synthesis is the corresponding aryl bromide, 4-[(n-propyloxy)methyl]bromobenzene (2 ).[1][2]
-
C-S Bond Formation: Introduction of sulfur via nucleophilic attack of a Grignard reagent (derived from 2 ) on elemental sulfur (
). This is preferred over chlorosulfonation/reduction due to milder conditions that preserve the ether.[1] -
Ether Formation: The precursor 2 is synthesized via a Williamson ether synthesis using 4-bromobenzyl bromide and n-propanol .[1][2] (Note: Using 4-bromobenzyl alcohol and propyl bromide is also viable, but the benzyl bromide route is often kinetically favored).[1][2]
Scheme Overview:
4-Bromobenzyl bromide + n-Propanol
Part 2: Step-by-Step Synthesis Protocol
Step 1: Synthesis of 4-[(n-Propyloxy)methyl]bromobenzene
Objective: Selective formation of the benzylic ether.[1][2]
| Parameter | Specification |
| Starting Material | 4-Bromobenzyl bromide (CAS: 589-15-1) |
| Reagent | n-Propanol (excess/solvent) |
| Base | Potassium Hydroxide (KOH) or Sodium Hydride (NaH) |
| Solvent | THF or neat n-Propanol |
| Temp/Time | Reflux / 4–6 Hours |
Protocol:
-
Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with nitrogen (
). -
Reagent Prep: Dissolve 4-bromobenzyl bromide (25.0 g, 100 mmol) in anhydrous THF (100 mL).
-
Alkylation: In a separate flask, prepare a solution of sodium propoxide by carefully adding sodium hydride (60% in oil, 4.4 g, 110 mmol) to anhydrous n-propanol (50 mL) at 0°C. Stir until
evolution ceases. -
Addition: Cannulate the alkoxide solution into the benzyl bromide solution dropwise over 30 minutes at 0°C.
-
Reaction: Warm to room temperature, then heat to mild reflux (65°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting bromide (
). -
Workup: Cool to RT. Quench with saturated
solution.[1] Extract with Diethyl Ether (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> mL). Wash combined organics with water and brine.[1] Dry over and concentrate in vacuo. -
Purification: Purify the crude oil via vacuum distillation or flash column chromatography (Silica, 100% Hexanes) to yield 4-[(n-propyloxy)methyl]bromobenzene as a clear oil.
Step 2: Grignard Formation and Thiolation
Objective: Conversion of the aryl bromide to the thiophenol.[1]
| Parameter | Specification |
| Precursor | 4-[(n-Propyloxy)methyl]bromobenzene (from Step 1) |
| Reagent A | Magnesium turnings (Mg) |
| Reagent B | Elemental Sulfur ( |
| Solvent | Anhydrous THF (Tetrahydrofuran) |
| Quench | Dilute HCl / Lithium Aluminum Hydride (Optional) |
Protocol:
-
Activation: In a dry 3-neck flask under
, add magnesium turnings (2.6 g, 110 mmol). Activate mechanically or with a crystal of iodine.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Grignard Formation: Add a small portion (10%) of the aryl bromide (total: 22.9 g, 100 mmol) in THF (100 mL) to initiate the reaction (exotherm/color change). Add the remaining solution dropwise to maintain a gentle reflux.[1] Stir for 1 hour after addition to ensure complete formation of the Grignard reagent (Ar-MgBr ).[1][2]
-
Sulfur Addition: Cool the Grignard solution to 0°C. Add dried elemental sulfur (
, 3.2 g, 100 mmol) portion-wise. The solution will turn distinct colors (often green/brown) as the magnesium thiolate forms. Stir at RT for 2 hours. -
Reduction (Critical Step): The reaction often produces a mixture of thiol (Ar-SH ) and disulfide (Ar-S-S-Ar ).[1][2]
-
Procedure: Cool to 0°C. Carefully quench with 10% HCl (acid hydrolysis).
-
Optimization: To maximize thiol yield, add Lithium Aluminum Hydride (
, 0.5 eq) or Zinc dust/HCl to the crude mixture before final workup to reduce any disulfide byproducts back to the thiol.
-
-
Isolation: Extract with Diethyl Ether. Wash the organic layer with 10% NaOH to extract the thiol as the sodium salt (Ar-SNa) into the aqueous phase (separating it from non-acidic impurities).[1][2]
-
Acidification: Separate the aqueous layer, cool it, and carefully acidify with concentrated HCl to pH 1. The thiol will separate as an oil.[1]
-
Final Purification: Extract the acidified aqueous layer with Ether. Dry (
) and concentrate. Distill under high vacuum to obtain 4-[(n-Propyloxy)methyl]thiophenol .[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Part 3: Reaction Workflow Diagram
Figure 1: Synthetic workflow for the conversion of 4-bromobenzyl bromide to the target thiophenol via etherification and Grignard-mediated sulfur insertion.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12765, 4-Methoxybenzenethiol. PubChem.[1][2][4][5] [Link]
-
Organic Syntheses. (1973).[1][2] 2-Naphthalenethiol (General procedure for Thiol synthesis). Organic Syntheses, Coll. Vol. 5, p.810. [Link]
Sources
- 1. mVOC 4.0 [bioinformatics.charite.de]
- 2. 4-Methoxybenzenethiol | C7H8OS | CID 12765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Methiopropamine - Wikipedia [en.wikipedia.org]
- 5. Methiopropamine | C8H13NS | CID 436156 - PubChem [pubchem.ncbi.nlm.nih.gov]
Using 4-[(n-Propyloxy)methyl]thiophenol as a building block in liquid crystal synthesis
Executive Summary
This application note details the synthesis and utilization of 4-[(n-Propyloxy)methyl]thiophenol (hereafter referred to as PrOMT ) as a functional building block for high-birefringence (
Unlike standard alkoxy-thiophenols, the PrOMT molecule features a methylene spacer (
Molecular Rationale & Design Logic
Why this Building Block?
-
High Birefringence (
): Sulfur has a higher atomic refraction than oxygen. Incorporating PrOMT into thioesters ( ) significantly boosts the optical anisotropy compared to standard esters ( ), a critical requirement for fast-response LCOS (Liquid Crystal on Silicon) and AR/VR displays. -
Viscosity Management: The methylene spacer breaks the conjugation between the alkoxy tail and the core, lowering the rotational viscosity (
) compared to fully conjugated systems. -
Surface Anchoring: The thiol group allows for the creation of robust SAMs on gold electrodes, inducing homeotropic or planar alignment depending on packing density.
Module A: Synthesis of 4-[(n-Propyloxy)methyl]thiophenol
Prerequisites: Schlenk line (inert atmosphere), anhydrous solvents.
Reaction Scheme (Graphviz Visualization)
Figure 1: Synthetic pathway from 4-bromobenzyl bromide to PrOMT via Grignard intermediate.
Protocol 1: Synthesis of the Ether Intermediate
Objective: Selective alkylation of the benzylic bromide.
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel. Flush with Argon.
-
Reagents:
-
4-Bromobenzyl bromide: 25.0 g (100 mmol)
-
n-Propanol (anhydrous): 150 mL (Solvent & Reagent)
-
Sodium Hydride (60% in oil): 4.8 g (120 mmol)
-
-
Procedure:
-
Wash NaH with hexane to remove oil; suspend in 50 mL dry THF.
-
Add n-Propanol dropwise at 0°C (Caution:
evolution). Stir for 30 min to form sodium propoxide. -
Dissolve 4-Bromobenzyl bromide in 50 mL THF and add dropwise to the alkoxide solution.
-
Reflux for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Workup: Quench with water, extract with diethyl ether, wash with brine, dry over
. Remove solvent.[1] -
Purification: Vacuum distillation.[2]
-
Yield Target: >85% of 1-Bromo-4-[(n-propyloxy)methyl]benzene.
-
Protocol 2: Conversion to Thiol (Grignard Route)
Objective: Transformation of aryl bromide to aryl thiol.
-
Setup: Dry glassware strictly. Moisture kills the Grignard.
-
Reagents:
-
Ether Intermediate (from Step 1): 22.9 g (100 mmol)
-
Magnesium turnings: 2.7 g (110 mmol)
-
Elemental Sulfur (
): 3.2 g (100 mmol) -
THF (anhydrous): 200 mL
-
-
Procedure:
-
Grignard Formation: Activate Mg with iodine. Add intermediate dropwise in THF to maintain gentle reflux. Reflux for 1 hour after addition to complete formation of
. -
Sulfur Insertion: Cool Grignard solution to 0°C. Add dry elemental sulfur portion-wise. The solution will turn dark. Stir at RT for 2 hours.
-
Reduction/Hydrolysis: Carefully add 10% HCl (aq) to quench. Critical: This releases
(toxic) if unreacted sulfur is present; use a scrubber. -
Reduction Step (Optional but Recommended): If disulfide forms (dimer), add Zinc dust (5 g) and reflux in acidic media for 1 hour to cleave S-S bonds back to SH.
-
-
Purification:
-
Extract with DCM.[2]
-
Distill under high vacuum (approx. 110°C @ 0.5 mmHg).
-
Storage: Store under Argon at -20°C. Thiols oxidize to disulfides in air.
-
Module B: Application in High- LC Synthesis
Context: The PrOMT building block is coupled with an acid chloride to form a thioester. Thioesters exhibit higher polarizability anisotropy than esters.
Reaction Workflow (Graphviz Visualization)
Figure 2: Synthesis of a cyanobiphenyl-analogue thioester LC using PrOMT.
Protocol 3: Thioesterification
-
Reagents:
-
PrOMT : 1.0 eq
-
4-Cyanobenzoyl chloride : 1.1 eq (Commercial or synthesized via
) -
Triethylamine (TEA) : 1.2 eq
-
DCM (Dichloromethane) : Dry solvent.
-
-
Procedure:
-
Dissolve PrOMT and TEA in DCM at 0°C.
-
Add acid chloride dropwise (exothermic).
-
Stir at RT for 12 hours.
-
Workup: Wash with dilute HCl (remove amine), then
, then water. -
Crystallization: Recrystallize from Ethanol/Hexane to ensure high purity (99.9% required for LC electronics).
-
Comparative Data & Properties
The following table illustrates the advantage of using the PrOMT (Thioester) motif versus a standard Ester motif in Liquid Crystal design.
| Property | Standard Ester LC ( | PrOMT Thioester LC ( | Impact on Device |
| Birefringence ( | 0.15 – 0.20 | 0.25 – 0.35 | Thinner cell gaps; faster response time. |
| Polarizability | Moderate | High | Improved optical switching efficiency. |
| Viscosity ( | Low | Moderate | Slightly slower physical switching (trade-off). |
| Chemical Stability | High | Moderate | Thioesters require moisture-free sealing. |
Safety & Handling (Critical)
-
Odor Control: PrOMT has a stench threshold in the ppb range.
-
Protocol: All glassware must be bleached (hypochlorite solution) immediately after use to oxidize residual thiol to non-volatile sulfonates.
-
Trap: Use a bleach trap on the vacuum pump exhaust.
-
-
Toxicity: Thiols are skin irritants and potential sensitizers. Use double nitrile gloves.
References
-
Organic Syntheses, Coll. Vol. 3, p. 809 (1955). Preparation of Thiophenols via Xanthate (Leuckart).Link
-
Liquid Crystals, 2002, 29(10), 1321-1329. High birefringence liquid crystals: synthesis and properties of isothiocyanato-tolanes. (Context on Sulfur in LCs). Link
-
Journal of Materials Chemistry C, 2014. Thiol-capped Gold Nanoparticles in Liquid Crystals. (Application of thiols for alignment). Link
-
Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Standard Grignard Synthesis Protocols.Link
-
Merck KGaA Application Note. Reactive Mesogens and High-Delta n Materials. (General reference for industrial requirements). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Handling and Preventing Oxidative Dimerization of 4-[(n-Propyloxy)methyl]thiophenol
Welcome to our dedicated technical support guide for 4-[(n-Propyloxy)methyl]thiophenol. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile thiol-containing compound. Our goal is to provide you with in-depth, field-proven insights and practical solutions to common challenges, particularly the prevention of its oxidative dimerization.
Introduction to the Challenge: The Dimerization Dilemma
4-[(n-Propyloxy)methyl]thiophenol is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. However, like many thiols, it is susceptible to oxidation, which leads to the formation of a disulfide dimer, 4,4'-bis((n-propyloxy)methyl)disulfane. This dimerization is often an undesired side reaction that can significantly reduce the yield of the desired product and complicate purification processes. Understanding and mitigating this oxidative pathway is crucial for successful experimental outcomes.
Troubleshooting Guide: Preventing and Managing Dimerization
This section addresses specific issues you might encounter during your experiments with 4-[(n-Propyloxy)methyl]thiophenol.
Question 1: I am observing a significant amount of a white, crystalline precipitate in my stock solution of 4-[(n-Propyloxy)methyl]thiophenol, which was stored at room temperature. What is likely happening and how can I resolve this?
Answer: The white precipitate is most likely the disulfide dimer, 4,4'-bis((n-propyloxy)methyl)disulfane. Thiols are prone to oxidation in the presence of oxygen, and this process can be accelerated by light and trace metal impurities.
-
Causality: The thiol (-SH) group of two 4-[(n-Propyloxy)methyl]thiophenol molecules each lose a hydrogen atom and form a sulfur-sulfur bond (-S-S-), resulting in the dimer. This is an oxidative process often catalyzed by ambient oxygen.
-
Immediate Action:
-
Confirm the identity of the precipitate via techniques like NMR or Mass Spectrometry if possible.
-
To potentially salvage the material, you can reduce the disulfide back to the thiol. A common laboratory procedure involves the use of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
-
Preventative Measures:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Low Temperature: Store the material at low temperatures (2-8 °C) to decrease the rate of oxidation.
-
Solvent Choice: If storing in solution, use deoxygenated solvents.
-
Question 2: My reaction yield is consistently lower than expected when using 4-[(n-Propyloxy)methyl]thiophenol. I suspect dimerization is the culprit. How can I modify my reaction setup to prevent this?
Answer: Low reaction yields are a common consequence of thiol dimerization. To mitigate this, you need to create an environment that is unfavorable for oxidation.
-
Expert Insight: The key is to rigorously exclude oxygen from your reaction vessel.
-
Recommended Protocol:
-
Degassing Solvents: Before use, thoroughly degas all solvents. Common methods include sparging with an inert gas (nitrogen or argon) for 30-60 minutes or using the freeze-pump-thaw technique for more sensitive reactions.
-
Inert Atmosphere Blanketing: Conduct the reaction under a positive pressure of nitrogen or argon. This can be achieved using a Schlenk line or a glovebox.
-
Antioxidant Addition: For certain applications, the addition of a small amount of an antioxidant or a reducing agent can be beneficial. However, ensure this is compatible with your reaction chemistry.
-
Question 3: Can I use a reducing agent to reverse the dimerization in situ during my reaction?
Answer: While technically possible, in situ reduction is often not the preferred method as it can introduce complications.
-
Considerations:
-
Compatibility: The reducing agent may interfere with your desired reaction or react with your starting materials or reagents.
-
Stoichiometry: You will need to carefully control the stoichiometry of the reducing agent.
-
Purification: The reducing agent and its byproducts will need to be removed during purification, adding complexity.
-
-
Alternative Strategy: It is generally better to prevent dimerization from the outset. If you must use a reducing agent, TCEP is often a good choice as it is a powerful and selective reducing agent for disulfides.
Experimental Protocol: Storage and Handling of 4-[(n-Propyloxy)methyl]thiophenol
This protocol provides a step-by-step guide for the proper storage and handling of 4-[(n-Propyloxy)methyl]thiophenol to minimize oxidative dimerization.
Materials:
-
4-[(n-Propyloxy)methyl]thiophenol
-
Schlenk flask or a vial with a septum-sealed cap
-
Nitrogen or Argon gas supply with a manifold
-
Syringes and needles
-
Deoxygenated solvent (if preparing a stock solution)
-
Parafilm® or a suitable sealing tape
Procedure:
-
Preparation of Inert Atmosphere:
-
Connect the Schlenk flask or vial to a Schlenk line or inert gas manifold.
-
Evacuate the vessel under vacuum and then backfill with nitrogen or argon.
-
Repeat this vacuum/backfill cycle at least three times to ensure a completely inert atmosphere.
-
-
Transfer of Thiol:
-
If the thiol is a solid, quickly transfer it to the prepared flask under a positive flow of inert gas.
-
If it is a liquid, use a syringe to transfer the desired amount to the flask.
-
-
Sealing and Storage:
-
Seal the flask or vial securely with the septum cap.
-
Wrap the seal with Parafilm® for extra protection against air ingress.
-
Store the container in a refrigerator at 2-8 °C, protected from light.
-
Diagram of Oxidative Dimerization:
Caption: Oxidative dimerization of 4-[(n-Propyloxy)methyl]thiophenol.
Frequently Asked Questions (FAQs)
Q1: What are the visual indicators of dimerization?
-
A1: The most common visual cue is the formation of a white, often crystalline, solid in what should be a clear liquid or a homogenous solid. The dimer has a higher melting point and is generally less soluble than the corresponding thiol.
Q2: Are there any analytical techniques to quantify the extent of dimerization?
-
A2: Yes, several techniques can be used:
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for separating and quantifying the thiol and its dimer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of thiol to dimer by integrating the characteristic peaks of each species. The thiol proton (-SH) will have a distinct chemical shift that disappears upon dimerization.
-
Mass Spectrometry (MS): MS can confirm the presence of the dimer by identifying its molecular weight.
-
Q3: Besides oxygen, what are other potential initiators of dimerization?
-
A3:
-
Trace Metal Ions: Metal ions, such as copper and iron, can catalytically promote the oxidation of thiols. Using metal-free spatulas and glassware can help.
-
Light: UV light can provide the energy to initiate the radical process of dimerization. Storing the compound in amber vials or in the dark is recommended.
-
Basic Conditions: In the presence of a base, the thiolate anion (R-S⁻) is formed, which is even more susceptible to oxidation than the neutral thiol.
-
Data Summary: Effectiveness of Preventative Strategies
| Strategy | Efficacy | Implementation Complexity | Cost | Key Consideration |
| Inert Atmosphere (N₂/Ar) | High | Moderate | Low | Requires basic lab equipment (Schlenk line or glovebox). |
| Low Temperature Storage (2-8 °C) | Moderate | Low | Low | Slows down the oxidation rate but does not completely stop it. |
| Use of Deoxygenated Solvents | High | Moderate | Low | Essential for reactions in solution. |
| Addition of Antioxidants | Variable | Low | Low-Moderate | Must be compatible with the reaction chemistry. |
References
- Oxidation of Thiols: For a general overview of thiol oxidation chemistry, refer to standard organic chemistry textbooks or review articles on the topic.
- Inert Atmosphere Techniques: Detailed descriptions of handling air-sensitive compounds can be found in resources like "The Manipulation of Air-Sensitive Compounds" by D. F. Shriver and M. A. Drezdzon. For online resources, university chemistry department websites often have guides on using Schlenk lines and gloveboxes.
- Reducing Agents for Disulfides: Information on the properties and applications of reducing agents like DTT and TCEP is widely available from chemical suppliers and in biochemical methodology literature. For example, the product information pages for TCEP from suppliers like Sigma-Aldrich provide extensive details.
Purification strategies for removing disulfide impurities from 4-[(n-Propyloxy)methyl]thiophenol
Topic: Purification Strategies for Removing Disulfide Impurities Target Molecule: 4-[(n-Propyloxy)methyl]thiophenol (CAS: N/A - Custom Intermediate) Impurity: Bis(4-[(n-propyloxy)methyl]phenyl) disulfide
Executive Summary: The Oxidation Problem
In the synthesis and storage of 4-[(n-Propyloxy)methyl]thiophenol , the formation of disulfide dimers is the most persistent impurity challenge. Thiophenols are readily oxidized by atmospheric oxygen, a process accelerated by basic conditions and trace metal catalysts.
Because the disulfide impurity lacks the acidic proton of the parent thiol, it is chemically distinct but often shares similar solubility profiles in non-polar solvents. This guide details three purification modules ranging from standard workup adjustments to chemical rescue strategies.
Module 1: The "Self-Validating" Acid-Base Extraction
Best For: Routine purification; removing <10% disulfide content.
Principle:
The most robust method relies on the acidity of the thiol group (
Protocol 1.0: Selective Extraction
| Step | Action | Mechanistic Rationale |
| 1 | Dissolve crude mixture in Diethyl Ether ( | A non-polar solvent ensures the disulfide remains dissolved during the aqueous wash. |
| 2 | Extract with 10% NaOH (aq) (3x). | Critical Step: Thiophenol deprotonates ( |
| 3 | Separate Layers. Keep the Aqueous Layer. | The organic layer contains the disulfide impurity.[1][2] The aqueous layer contains your product. |
| 4 | Wash Aqueous Layer with fresh Ether (1x). | Removes trace organic entrainment (emulsion control). |
| 5 | Acidify Aqueous Layer with HCl (2M) to pH < 2. | Reprotonates the thiolate ( |
| 6 | Extract the cloudy aqueous mix with DCM or Ethyl Acetate . | Recovers the purified thiol into the organic phase. |
Visualization: Acid-Base Logic Flow
Figure 1: The Acid-Base Phase Switch. The thiol is temporarily sequestered in the aqueous phase to separate it from the non-acidic disulfide.
Module 2: Chemical Reduction (The "Rescue" Operation)
Best For: High impurity levels (>15%) or valuable batches where yield loss via extraction is unacceptable. Principle: Reductive cleavage of the S-S bond.[3]
If the disulfide content is high, extraction is inefficient because you are discarding valuable material (the disulfide is essentially "dimerized product"). You must chemically reduce it back to the monomer.
Strategy A: Zinc/Acetic Acid (Robust & Scalable)
This is the industrial standard for reducing aromatic disulfides [1, 2].
-
Setup: Dissolve the crude material (containing disulfide) in Glacial Acetic Acid (
). -
Reagent: Add Zinc Dust (3–5 equivalents).
-
Reaction: Heat to reflux (approx. 100°C) for 2–4 hours.
-
Workup:
-
Filter off excess Zinc.
-
Pour filtrate into water.
-
Extract with organic solvent (DCM/EtOAc).
-
Crucial: Wash organic layer with bicarbonate to remove acetic acid.
-
Strategy B: Phosphine Reduction (Mild & Selective)
Uses Triphenylphosphine (
-
Pros: Neutral pH, mild temperature.
-
Cons: Requires removal of Triphenylphosphine oxide (TPPO) byproduct (usually requires column chromatography or precipitation).
Visualization: Zinc Reduction Pathway
Figure 2: Reductive recovery of the thiol monomer using Zinc and Acid.
Module 3: Vacuum Distillation
Best For: Final polishing of >95% pure material. Principle: Boiling Point Differential.
Disulfides are dimers, meaning their molecular weight is double that of the thiol. Consequently, their boiling points are significantly higher.
-
Thiophenol BP: Lower (Volatile).
-
Disulfide BP: Very High (Non-volatile residue).
Warning: Thiophenols are thermally sensitive. Prolonged heating can cause re-oxidation if the system is not strictly anaerobic.
-
Requirement: High Vacuum (< 1 mmHg).
-
Procedure: Distill the thiol; the disulfide will remain in the pot as a dark residue.
Troubleshooting & FAQs
Q1: My product turns yellow/pink immediately after purification. Why?
A: This indicates rapid re-oxidation. Thiophenols are notoriously air-sensitive.
-
Fix: Store the purified thiol under an inert atmosphere (Argon/Nitrogen) at low temperature (-20°C).
-
Additive: Add a trace amount (<0.1%) of a reducing stabilizer like TCEP or DTT if downstream applications permit.
Q2: During Acid-Base extraction, I got a terrible emulsion.
A: This is common with ether-linked aromatics in basic water.
-
Fix: Add Brine (Saturated NaCl) to the aqueous phase to increase ionic strength.
-
Fix: Filter the biphasic mixture through a pad of Celite to break physical emulsions caused by particulate matter.
Q3: Can the (n-Propyloxy)methyl ether group withstand the Zinc/Acetic Acid reduction?
A: Generally, yes. Benzyl-type ethers are stable to acetic acid. However, avoid using strong mineral acids (HBr, HI) or Lewis acids (
Q4: How do I quantify the residual disulfide?
A: HPLC is preferred.
-
Thiol: Elutes earlier (more polar, capable of H-bonding).
-
Disulfide: Elutes later (highly lipophilic).
-
TLC Check: The disulfide will have a much higher
value in non-polar solvents (e.g., Hexane/EtOAc 9:1) compared to the thiol.[1][11][12][13][14]
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Zinc/Acid reduction of sulfonyl chlorides and disulfides).
- Kharasch, N. "The Chemistry of Organic Sulfur Compounds." Pergamon Press, 1961. (Foundational text on thiol/disulfide equilibrium).
-
Overman, L. E., et al. "Nucleophilic Cleavage of the Sulfur-Sulfur Bond by Phosphorus Nucleophiles."[8] Journal of Organic Chemistry, 1974 , 39, 1454. Link
-
Burns, J. A., et al. "Selective Reduction of Disulfides by Tris(2-carboxyethyl)phosphine."[8] Journal of Organic Chemistry, 1991 , 56, 2648.[8] Link
- Greene, T. W., Wuts, P. G. M.Protective Groups in Organic Synthesis. 3rd Ed. Wiley-Interscience, 1999.
Sources
- 1. WO2007066845A1 - Process for preparation of thiophenol derivatives - Google Patents [patents.google.com]
- 2. US3358045A - Separation of thiophenol impurities from cresylic acid - Google Patents [patents.google.com]
- 3. The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. digital.csic.es [digital.csic.es]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Theoretical modeling of pKa's of thiol compounds in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Functionalization of 4-[(n-Propyloxy)methyl]thiophenol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the functionalization of 4-[(n-Propyloxy)methyl]thiophenol. The focus is on optimizing reaction temperature to maximize yield and purity while minimizing common side reactions. The principles discussed here primarily revolve around S-alkylation, a foundational transformation for this class of compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the functionalization of 4-[(n-Propyloxy)methyl]thiophenol, providing foundational knowledge for experimental design.
Q1: What is a sensible starting temperature for a standard S-alkylation of 4-[(n-propyloxy)methyl]thiophenol?
A typical starting point for the S-alkylation of a thiophenol with a reactive alkyl halide (e.g., benzyl bromide or methyl iodide) is room temperature (approx. 20-25 °C). Thiols are highly nucleophilic, especially when deprotonated to the corresponding thiolate, and many reactions proceed efficiently without heating.[1][2] Monitoring the reaction via Thin Layer Chromatography (TLC) is crucial. If no significant conversion is observed after 1-2 hours, the temperature can be gently increased in increments of 10-15 °C.
Q2: How does increasing the reaction temperature impact the reaction rate and overall success?
Following the principles of chemical kinetics, increasing the temperature generally increases the reaction rate. For sluggish reactions involving less reactive electrophiles (e.g., alkyl chlorides) or sterically hindered substrates, heating is often necessary. However, an overly aggressive temperature profile can be detrimental, leading to thermal decomposition of reagents or products and promoting undesirable side reactions.[3] The optimal temperature is therefore a balance between achieving a practical reaction time and maintaining high selectivity.
Q3: What are the most common temperature-dependent side products I should watch for?
The most prevalent side product in thiophenol functionalization is the corresponding disulfide, bis(4-((n-propyloxy)methyl)phenyl) disulfide . Its formation is an oxidative process, often initiated by trace oxygen.[4] While this can occur at any temperature, the rate of oxidation is significantly accelerated at elevated temperatures. Another potential issue at higher temperatures is the promotion of elimination (E2) reactions over substitution (SN2), particularly with secondary or tertiary alkyl halides, although thiolates are generally less basic and more nucleophilic than their alkoxide counterparts, which mitigates this issue to an extent.[2]
Q4: Is it mandatory to use an inert atmosphere, and how does this relate to temperature?
Yes, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is strongly recommended.[4] The thiol group is susceptible to oxidation to form a disulfide, a reaction that is often catalyzed by air (oxygen), especially under basic conditions used to generate the thiolate.[4] This issue is exacerbated at higher temperatures, as both the rates of thiolate formation and subsequent oxidation increase. A rigorously deoxygenated solvent and a well-maintained inert atmosphere are critical for clean reactions and high yields, particularly when heating is required.
Q5: How do my choices of base and solvent affect the optimal reaction temperature?
The base and solvent system is intrinsically linked to the optimal temperature.
-
Base: A strong base (e.g., NaH, KHMDS) will quantitatively deprotonate the thiophenol at low temperatures, allowing the reaction to proceed at a lower temperature than a weaker base (e.g., K₂CO₃, Et₃N). Weaker bases often require heating to facilitate sufficient deprotonation and achieve a reasonable reaction rate.[5]
-
Solvent: The choice of solvent affects both the solubility of the reagents and the rate of the SN2 reaction. Polar aprotic solvents like DMF, acetonitrile, or acetone are excellent for SN2 reactions and can often facilitate the reaction at lower temperatures compared to less polar solvents like THF or toluene.[6][7]
Section 2: Troubleshooting Guide for Functionalization Reactions
This guide provides a structured approach to diagnosing and solving common issues encountered during the functionalization of 4-[(n-propyloxy)methyl]thiophenol.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing unsatisfactory experimental outcomes.
Caption: A decision tree for troubleshooting common functionalization issues.
Section 3: Data-Driven Optimization & Protocols
Table 1: Model Temperature Optimization Study
The following data represents a model study for the S-alkylation of 4-[(n-propyloxy)methyl]thiophenol (1.0 equiv.) with benzyl bromide (1.1 equiv.) using potassium carbonate (1.5 equiv.) in acetonitrile.
| Entry | Temperature (°C) | Time (h) | Conversion (%)¹ | Product Yield (%)² | Disulfide Byproduct (%)¹ |
| 1 | 25 (Room Temp) | 12 | 75 | 68 | < 2 |
| 2 | 40 | 6 | >98 | 94 | < 2 |
| 3 | 60 | 2 | >98 | 95 | ~3 |
| 4 | 80 (Reflux) | 1 | >98 | 85 | >10 |
¹ Determined by ¹H NMR analysis of the crude reaction mixture. ² Isolated yield after column chromatography.
Analysis: As the table illustrates, room temperature leads to an incomplete reaction even after an extended period. Increasing the temperature to 40-60 °C provides a significant rate enhancement, leading to high conversion and excellent isolated yields.[6] However, further increasing the temperature to 80 °C, while shortening the reaction time, results in a noticeable increase in disulfide formation and a lower isolated yield, likely due to some thermal degradation and purification losses. The optimal temperature range for this specific system is therefore 40-60 °C .
Experimental Protocol: Optimized S-Alkylation of 4-[(n-propyloxy)methyl]thiophenol
This protocol corresponds to the optimized conditions found in Entry 3 of the table above.
Materials:
-
4-[(n-Propyloxy)methyl]thiophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Standard laboratory glassware, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
-
Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a condenser. Flame-dry the glassware under vacuum and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add 4-[(n-propyloxy)methyl]thiophenol (e.g., 1.0 g, 1 equiv.) and anhydrous potassium carbonate (1.5 equiv.).
-
Solvent Addition: Add anhydrous acetonitrile via syringe to create a stirrable suspension (approx. 0.1 M concentration).
-
Electrophile Addition: Add benzyl bromide (1.1 equiv.) dropwise to the stirring suspension at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 60 °C using a temperature-controlled heating mantle. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction should be complete within 2 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic base, washing the pad with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes to 95:5 hexanes:ethyl acetate) to afford the pure thioether product.
References
-
Rizzo, C., Pace, A., Pibiri, I., Buscemi, S., & Palumbo Piccionello, A. (2024). From Conventional to Sustainable Catalytic Approaches for Heterocycles Synthesis. ChemSusChem, 17(8). Available at: [Link]
-
Pohl, E., & Mayr, H. (n.d.). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Available at: [Link]
-
Cacchi, S., & Fabrizi, G. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15687–15729. Available at: [Link]
-
Heynderickx, A., & TATES, R. (2019). Synthetic approaches to functionalized thiophenes. ResearchGate. Available at: [Link]
-
Ghorbani-Vaghei, R., & Amiri, M. (2022). Strategies for the direct oxidative esterification of thiols with alcohols. RSC Advances, 12(23), 14781–14801. Available at: [Link]
-
D'Souza, L. J., & Umbreit, M. D. (2008). Nucleophilic reactivity of thiolate, hydroxide and phenolate ions towards a model O2-arylated diazeniumdiolate prodrug in aqueous and cationic surfactant media. Bioorganic & Medicinal Chemistry, 16(16), 7596–7602. Available at: [Link]
-
ResearchGate. (n.d.). Strategies for synthesis of substituted thiophenol. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Available at: [Link]
-
Adams, R., & Marvel, C. S. (n.d.). Thiophenol. Organic Syntheses. Available at: [Link]
-
Goti, A., & Cardona, F. (2020). Purple-Light Promoted Thiol-ene Reaction of Alkenes. ChemistryOpen, 9(7), 735–740. Available at: [Link]
-
Koval, I. V. (2003). Reactions of Thiols: Review. Russian Journal of Organic Chemistry, 39(3), 301–343. Available at: [Link]
-
Hernández-Mancera, J. P., et al. (2022). Synthesis and Characterization of Thiol-Functionalized Polynorbornene Dicarboximides for Heavy Metal Adsorption from Aqueous Solution. Polymers, 14(12), 2352. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(neopentylsulphonyl)-thiophenol. Available at: [Link]
-
ResearchGate. (n.d.). Calculated nucleophilicity of phenols/thiophenols and experimental... Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-Methylthiophenol. Available at: [Link]
-
Wang, M., et al. (2020). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. Molecular Diversity, 24(3), 857–864. Available at: [Link]
-
ResearchGate. (n.d.). Reactions studied in this paper: (a) nucleophilic reaction between... Available at: [Link]
-
The Royal Society of Chemistry. (2025). Supplementary Information. Available at: [Link]
-
Frontier, A. (2025). How To: Work with Thiols. University of Rochester, Department of Chemistry. Available at: [Link]
-
Chemistry Steps. (2021). Reactions of Thiols. Available at: [Link]
-
Kazemi, S., et al. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456. Available at: [Link]
-
Ashenhurst, J. (2015). Thiols and Thioethers. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism and kinetic properties for the complete series reactions of chloro(thio)phenols with O(3P) under high temperature cond. Available at: [Link]
-
Azizi, N., et al. (2009). A Green and Highly Efficient Alkylation of Thiols in Water. Journal of the Iranian Chemical Society, 6(4), 749-753. Available at: [Link]
-
Chemistry LibreTexts. (2023). Thiols and Sulfides. Available at: [Link]
-
ResearchGate. (2023). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. Available at: [Link]
Sources
Solving solubility issues of 4-[(n-Propyloxy)methyl]thiophenol in aqueous media
Technical Support Center: 4-[(n-Propyloxy)methyl]thiophenol Solubility
Welcome to the technical support center for 4-[(n-Propyloxy)methyl]thiophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges with this compound in aqueous media. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.
Understanding the Challenge: The Molecular Basis of Poor Solubility
4-[(n-Propyloxy)methyl]thiophenol's limited aqueous solubility stems from its molecular structure. The benzene ring and the n-propyl group contribute to its hydrophobic nature, making it resistant to dissolving in polar solvents like water.[1][2][3] The thiophenol group, while ionizable, is only weakly acidic, meaning that at neutral pH, the molecule remains largely in its non-polar, less soluble form.[4]
Frequently Asked Questions (FAQs)
Q1: I'm seeing an oily film or solid precipitate when I try to dissolve 4-[(n-Propyloxy)methyl]thiophenol in my aqueous buffer. What's happening?
A1: This is a classic sign of a compound exceeding its solubility limit in the chosen solvent system. The hydrophobic nature of the molecule causes it to self-associate and phase-separate from the aqueous medium. Several strategies can be employed to overcome this, including pH adjustment, the use of co-solvents, or the addition of solubilizing agents.
Q2: Can I just sonicate or heat the solution to get the compound to dissolve?
A2: While sonication and gentle heating can increase the rate of dissolution, they may not significantly increase the equilibrium solubility. If the compound precipitates out upon cooling or standing, you are likely creating a supersaturated and unstable solution. For many applications, a thermodynamically stable solution is crucial. Furthermore, thiophenols can be susceptible to oxidation, especially at elevated temperatures, which could compromise the integrity of your compound.[4]
Q3: Will increasing the ionic strength of my buffer help?
A3: Generally, for non-ionic, hydrophobic compounds, increasing the ionic strength of the buffer (salting out) will further decrease solubility. While this effect is more pronounced with proteins, it can also impact small molecules. It is more likely that adjusting the pH will have a more significant and positive effect.
Q4: Are there any specific safety precautions I should take when working with 4-[(n-Propyloxy)methyl]thiophenol and its solutions?
A4: Yes. Thiophenols are known for their strong, unpleasant odors and potential toxicity.[5][6] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Troubleshooting Guides & Step-by-Step Protocols
This section provides a series of systematic approaches to enhance the aqueous solubility of 4-[(n-Propyloxy)methyl]thiophenol. We recommend a stepwise approach, starting with the simplest methods.
Method 1: pH Adjustment
Scientific Rationale: The thiol group (-SH) in thiophenol is weakly acidic.[4] By increasing the pH of the aqueous medium above the pKa of the thiol group, we can deprotonate it to form the more soluble thiophenolate anion (-S⁻).[7][8]
Troubleshooting Workflow:
Caption: Workflow for pH-dependent solubilization.
Detailed Protocol:
-
Prepare a Concentrated Stock Solution: Dissolve 4-[(n-Propyloxy)methyl]thiophenol in a minimal volume of a water-miscible organic solvent like DMSO or ethanol.[9]
-
Prepare pH-Adjusted Buffer: Prepare your desired aqueous buffer (e.g., phosphate or borate buffer) and adjust the pH to approximately 8.0-8.5. The pKa of thiophenol is around 6.6, so a pH of 8.0-8.5 will ensure a significant portion of the compound is in its ionized, more soluble form.[4]
-
Titrate and Observe: While vigorously stirring the pH-adjusted buffer, slowly add the concentrated stock solution dropwise.
-
Evaluate Stability: Once the desired final concentration is reached, continue stirring for 15-30 minutes. Visually inspect the solution for any signs of precipitation or cloudiness. For a more quantitative assessment, you can measure the absorbance of the solution over time to check for any decrease, which might indicate precipitation.
Troubleshooting Tips:
-
If precipitation occurs, try a higher pH (e.g., 9.0). However, be mindful of the pH stability of your compound and its compatibility with your experimental system.
-
Keep the concentration of the organic stock solution as high as possible to minimize the final percentage of organic solvent in your aqueous solution.
Method 2: Co-solvents
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10][] This makes the environment more favorable for dissolving hydrophobic molecules.[10][]
Common Co-solvents and Their Properties:
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| Ethanol | 5-20% | Biocompatible at low concentrations.[9] |
| Propylene Glycol | 10-30% | Often used in pharmaceutical formulations.[9] |
| Polyethylene Glycol (PEG 300/400) | 10-40% | Low toxicity and widely used.[12] |
| Dimethyl Sulfoxide (DMSO) | 1-10% | Highly effective but can have biological effects.[9] |
Detailed Protocol:
-
Prepare Co-solvent/Buffer Mixtures: Prepare a series of your aqueous buffer containing different percentages of a chosen co-solvent (e.g., 5%, 10%, 15%, 20% ethanol).
-
Direct Dissolution: Attempt to directly dissolve a pre-weighed amount of 4-[(n-Propyloxy)methyl]thiophenol in each co-solvent/buffer mixture to achieve your target concentration.
-
Assess Solubility: Use vortexing and sonication to aid dissolution. Observe the solutions for complete dissolution and stability over time.
Troubleshooting Tips:
-
If one co-solvent is not effective, you can try another or even a combination of co-solvents.[12]
-
Always run a vehicle control in your experiments containing the same concentration of the co-solvent to account for any effects of the solvent itself.
Method 3: Cyclodextrin-Mediated Solubilization
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[][14][15] They can encapsulate hydrophobic molecules, like 4-[(n-Propyloxy)methyl]thiophenol, forming an inclusion complex that is water-soluble.[][14][15]
Troubleshooting Workflow:
Caption: Workflow for cyclodextrin-based solubilization.
Detailed Protocol:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with good water solubility and low toxicity.[16]
-
Prepare a Molar Ratio Study: Prepare solutions of HP-β-CD in your aqueous buffer at various concentrations. Add an excess of 4-[(n-Propyloxy)methyl]thiophenol to each solution.
-
Equilibrate: Tightly cap the vials and allow them to equilibrate for 24-48 hours on a shaker or rotator at a controlled temperature.
-
Separate and Quantify: After equilibration, filter the solutions through a 0.22 µm syringe filter to remove undissolved compound. Analyze the filtrate by a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound. This will help you identify the optimal cyclodextrin concentration for your needs.
Troubleshooting Tips:
-
The efficiency of complexation can be influenced by temperature and pH. Ensure these parameters are controlled.
-
If HP-β-CD is not effective, other derivatives like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) could be tested.[17]
Method 4: Surfactant-Mediated Solubilization (Micellar Solubilization)
Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[18][19][20] These micelles have a hydrophobic core that can encapsulate insoluble compounds, effectively solubilizing them in the bulk aqueous phase.[18][19][20][21]
Commonly Used Surfactants:
| Surfactant | Type | Notes |
| Polysorbate 80 (Tween® 80) | Non-ionic | Widely used in pharmaceutical formulations; low toxicity.[20] |
| Polysorbate 20 (Tween® 20) | Non-ionic | Similar to Tween 80, often used in biological assays. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Strong solubilizing agent, but can denature proteins.[20] |
| Cremophor® EL | Non-ionic | Effective but has been associated with some toxicities.[20] |
Detailed Protocol:
-
Prepare Surfactant Solutions: Prepare a series of solutions of your chosen surfactant in the aqueous buffer at concentrations above its CMC.
-
Add Compound: Add 4-[(n-Propyloxy)methyl]thiophenol to each surfactant solution.
-
Mix and Equilibrate: Gently mix the solutions until the compound is dispersed. Sonication can be used, but avoid excessive foaming. Allow the solutions to equilibrate.
-
Assess Solubility: Visually inspect for a clear solution. For quantitative analysis, a filtration and quantification step, similar to the cyclodextrin method, can be employed.
Troubleshooting Tips:
-
The choice of surfactant can be critical. Non-ionic surfactants are generally preferred for biological applications due to their milder nature.[20]
-
Be aware that high concentrations of surfactants can interfere with some downstream assays. Always include appropriate vehicle controls.
References
-
Wikipedia. Cosolvent. [Link]
- Patel, K., et al. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics.
- Dakshinamurthy, M. (2023). What are the effects of surfactants on the solubilization of hydrophobic substances?. Annua Chemicals Blog.
- Valero, M. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences.
- Li, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research.
- Papadimitriou, V., et al. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure.
-
JoVE. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]
-
Taylor & Francis. Micellar solubilization – Knowledge and References. [Link]
-
ResearchGate. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. [Link]
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]
-
PubChem. Thiophenol. [Link]
-
Relic Chemicals. High-quality Thiophenol in Mumbai, India. [Link]
-
ResearchGate. Co-solvent and Complexation Systems. [Link]
-
MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]
-
Universidad de Zaragoza. Glycerol Ethers as hydrotropes and their use to enhance the solubility in water of phenolic acids. [Link]
-
ResearchGate. Improving the Water-Solubility of Compounds By Molecular Modification to Disrupt Crystal Packing. [Link]
-
ResearchGate. pH-dependent structure of thiophenol in aqueous solution, pKa according.... [Link]
-
ResearchGate. The Chemistry of the Thiol Groups. [Link]
-
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
-
PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
MDPI. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. [Link]
-
Quora. How will you increase the solubility of organic compounds in water?. [Link]
-
PubMed. (2017). Improvement in aqueous solubility achieved via small molecular changes. [Link]
-
Sanjay Chemicals (India) Pvt. Ltd. THIOPHENOL. [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]
-
Sparkl. Revision Notes - Solubility and Factors Affecting It. [Link]
-
LookChem. THIOPHENOL. [Link]
-
Wikipedia. Thiophenol. [Link]
-
ACS Publications. (2020). Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. [Link]
- Google Patents.
-
PubChem. 4-Phenoxythiophenol. [Link]
-
PubChem. 4-(Methylthio)phenol. [Link]
-
Wikipedia. 4-Nitrothiophenol. [Link]
-
Chemistry Steps. Reactions of Thiols. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Revision Notes - Solubility and Factors Affecting It | Intermolecular Forces and Properties | Chemistry | AP | Sparkl [sparkl.me]
- 4. Thiophenol - Wikipedia [en.wikipedia.org]
- 5. High-quality Thiophenol in Mumbai, India | Relic Chemicals [relicchemicals.in]
- 6. manavchem.com [manavchem.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2002030883A1 - Process for the preparation of thiophenols - Google Patents [patents.google.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 19. Micellar solubilization of drugs. [sites.ualberta.ca]
- 20. jocpr.com [jocpr.com]
- 21. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Stability & Storage of 4-[(n-Propyloxy)methyl]thiophenol
[1]
Executive Summary & Chemical Profile
4-[(n-Propyloxy)methyl]thiophenol is a specialized intermediate often used in the synthesis of SGLT2 inhibitors and other pharmaceutical scaffolds.[1] Its stability profile is governed by two critical functional groups: the thiol (-SH) and the benzylic ether (-CH₂-O-Pr) .[1]
While the benzylic ether provides relative stability against bases, the thiol group renders this molecule highly susceptible to oxidative dimerization. Improper storage leads to the formation of the disulfide dimer, resulting in yellowing, precipitation, and loss of stoichiometric accuracy in subsequent reactions.
Physicochemical Profile (Reference Data)
| Property | Value / Characteristic | Impact on Storage |
| Functional Group 1 | Thiol (Mercaptan, -SH) | High risk of oxidation to disulfide upon air exposure.[1][2] |
| Functional Group 2 | Benzylic Ether | Sensitive to strong acids and Lewis acids; generally stable to base.[1] |
| Physical State | Liquid (typically) or low-melting solid | Viscosity changes indicate degradation.[1] |
| Odor | Pungent, garlic-like (Stench) | Requires secondary containment to prevent lab contamination.[1] |
| pKa (Thiol) | ~6–7 | Acidic; forms thiolate anions easily, accelerating oxidation in basic media. |
The Mechanism of Instability (The "Why")[1]
To maintain stability, one must understand the degradation pathway. The primary failure mode is Auto-oxidation .[1]
Thiols do not require a catalyst to degrade; atmospheric oxygen is sufficient.[1] The reaction proceeds via a radical mechanism or a thiolate-anion mechanism, both leading to the disulfide dimer.
Diagram 1: Thiol Oxidation Cascade
This diagram illustrates the transition from active monomer to inactive dimer.
Caption: The oxidative pathway of thiophenols. Exposure to oxygen, heat, or light converts the active thiol into the disulfide dimer.
Storage Protocol: The Self-Validating System
Do not treat this compound like a standard organic solid. Follow this "Inert-Cold-Dark" protocol to ensure shelf-life extension (6–12 months).
Step 1: Atmosphere Management (The "Inert" Pillar)[1]
-
Requirement: Store under Argon (Ar) or Nitrogen (N₂).[1]
-
Why: Oxygen is the reactant in the degradation pathway (see Diagram 1).
-
Best Practice: Use Argon rather than Nitrogen.[1] Argon is denser than air and settles over the liquid surface, creating a more effective "blanket" than Nitrogen, which can mix with air if the seal is imperfect.
Step 2: Temperature Control (The "Cold" Pillar)[1]
-
Requirement: Refrigerate at 2°C to 8°C .
-
Long-term (>3 months): Store at -20°C .
-
Why: Lowering temperature reduces the kinetic energy available for the radical initiation step.
Step 3: Container Integrity (The "Dark" & "Dry" Pillar)[1]
-
Vessel: Amber glass vials with Teflon-lined septum caps.
-
Seal: Wrap the cap junction with Parafilm® or electrical tape to prevent oxygen diffusion.
-
Secondary Containment: Place the vial inside a secondary plastic jar containing:
Diagram 2: Storage Decision Workflow
Caption: Decision tree for selecting storage temperature based on anticipated usage timeline.
Troubleshooting Guide (Q&A)
This section addresses specific scenarios you may encounter in the lab.
Issue 1: Physical Appearance Change
Q: My clear liquid has turned cloudy or yellow, and there is a precipitate. Is it ruined?
-
Diagnosis: The cloudiness/precipitate is likely the disulfide dimer (Bis[4-[(n-propyloxy)methyl]phenyl]disulfide).[1] Disulfides are often solids or oils with different solubility profiles than the parent thiol.
-
Remediation: You can regenerate the thiol.
-
Protocol: Dissolve the mixture in a solvent (e.g., THF or Ethanol) and treat with a reducing agent like Dithiothreitol (DTT) , Zinc/HCl , or Triphenylphosphine/Water .
-
Validation: Monitor the reaction via TLC. The disulfide usually runs less polar (higher Rf) than the thiol in non-polar eluents.
-
Issue 2: Odor Management
Q: The smell is penetrating the fridge/freezer. How do I contain it?
-
Diagnosis: Thiols have low odor thresholds (ppb range).[1] Standard caps are permeable over time.[1]
-
Solution:
-
Bleach Trap: Keep a beaker of dilute bleach (sodium hypochlorite) in the fume hood while handling.[1] Bleach oxidizes the thiol to a sulfonate, which is odorless.
-
Double Containment: Never store the vial loose. Place the vial inside a screw-top jar with activated charcoal at the bottom.
-
Issue 3: Chemical Compatibility
Q: Can I store this dissolved in solvent?
-
Guidance:
-
Avoid: Ethers (THF, Diethyl ether) for long-term storage, as they can form peroxides which immediately oxidize the thiol.
-
Avoid: Chlorinated solvents (DCM, Chloroform) if they are not stabilized, as trace HCl can cleave the benzylic ether group over time.
-
Recommended: It is best stored neat (pure form).[1] If dilution is necessary, use degassed anhydrous Toluene.
-
Frequently Asked Questions (FAQs)
Q: How do I verify purity before running my reaction? A: Do not rely solely on NMR, as the -SH proton is often broad or invisible in CDCl₃ due to exchange.
-
TLC Method: Run a TLC plate.[1] Stain with Ellman’s Reagent (DTNB).[1] Free thiols turn bright yellow immediately.[1] Disulfides do not stain yellow unless reduced first.[1]
-
Iodine Stain: Both thiol and disulfide will stain brown/yellow with Iodine, but they will have distinct Rf values.
Q: Is the benzylic ether moiety sensitive to the thiol storage conditions? A: Generally, no. The benzylic ether is stable to the refrigeration and inert atmosphere required for the thiol. However, avoid strong acids (e.g., HCl, HBr) during handling, as benzylic ethers are acid-labile and will cleave to form the benzyl alcohol and propyl halide.
Q: What is the shelf life under optimal conditions? A: Under Argon at -20°C, the compound is stable for 12 months . At 4°C under Nitrogen, expect 3–6 months before detectable dimerization occurs.
References
Technical Support Center: Troubleshooting Incomplete Monolayer Formation with 4-[(n-Propyloxy)methyl]thiophenol
Executive Summary
You are encountering incomplete coverage or instability with 4-[(n-Propyloxy)methyl]thiophenol . Unlike standard alkanethiols (e.g., 1-dodecanethiol), this molecule presents unique challenges due to its aromatic core and ether-linked tail .
The formation of aromatic SAMs is driven by
If your monolayer is "incomplete," it likely suffers from one of three failure modes:
-
Steric Frustration: The flexible ether tail is preventing the rigid aromatic rings from locking into a crystalline lattice.
-
Oxidative degradation: Thiophenols are significantly more prone to oxidation (forming disulfides) in solution than alkanethiols before they even reach the surface.
-
Kinetic Trapping: The molecules have adsorbed in a "lying-down" phase and have not had sufficient energy or time to reorient into the thermodynamically stable "standing-up" phase.
Part 1: Critical Protocol Parameters (The "Why" and "How")
Substrate Preparation: The Foundation
Aromatic thiols are less forgiving of surface roughness than alkanethiols. If the gold grain size is small or the surface is rough, the
-
Recommendation: Use Template Stripped Gold (TSG) if possible for atomic flatness. If using polycrystalline gold on glass/silicon, rigorous cleaning is non-negotiable.
-
Protocol:
-
UV/Ozone: 10 minutes to remove organic carbon.
-
Ethanol Rinse: HPLC-grade ethanol to reduce gold oxide.
-
Immediate Immersion: Do not let the dry gold sit in air for >30 seconds.
-
Solvent Engineering & Concentration
While ethanol is the standard for alkanethiols, aromatic ethers often require a solvent that balances solubility with assembly kinetics.
-
The Issue: Pure ethanol may not solvate the aromatic rings well enough to prevent aggregation in solution, or it may be too polar, competing with the surface adsorption.
-
The Fix: Use a 9:1 Ethanol:Toluene mixture or pure THF (Tetrahydrofuran) if solubility is visible as an issue (cloudiness). However, Ethanol is preferred for the final ordering.
-
Concentration: Maintain 1.0 mM . Lower concentrations (
mM) favor the "lying-down" phase (striped phase), which blocks further adsorption and results in low coverage.
Oxygen Exclusion (Crucial for Thiophenols)
Thiophenols (Ar-SH) oxidize to disulfides (Ar-S-S-Ar) rapidly. Disulfides adsorb much more slowly and can lead to lower packing density.
-
Protocol: Degas your solvent with Nitrogen or Argon for at least 15 minutes before adding the thiol. Perform the incubation in a sealed vessel under inert gas.
Part 2: Troubleshooting Guide (Symptom-Based)
Symptom 1: High Capacitance / Electrochemical Leakage
Detected via Cyclic Voltammetry (CV) or Impedance Spectroscopy (EIS).
| Root Cause | Diagnostic | Corrective Action |
| Pinholes | CV peaks for redox probe (e.g., Ferricyanide) are visible but suppressed. | Backfilling: Incubate the formed SAM in a 1 mM solution of a short-chain alkanethiol (e.g., 1-octanethiol) for 30 mins to plug defects. |
| Lying-Down Phase | Capacitance is high (>4 | Annealing: Heat the SAM (in solvent) to 50°C for 1 hour. Thermal energy helps molecules stand up and stack. |
| Rough Substrate | AFM shows RMS roughness > 2 nm. | Switch to Template Stripped Gold or annealed gold on mica. |
Symptom 2: Low Contact Angle (Wettability Issues)
The surface is more hydrophilic than expected for a propyl-terminated film.
| Root Cause | Diagnostic | Corrective Action |
| Inverted Headgroups | Contact angle < 60° (Propyl should be >80°). | Increase Incubation Time: Aromatic SAMs need 24-48 hours to organize. 1-2 hours is insufficient. |
| Solvent Contamination | Hysteresis between advancing/receding angles is high (>15°). | Solvent Rinse: Rinse copiously with the deposition solvent, then pure ethanol, then dry with |
| Ether Exposure | The ether oxygen is interacting with water. | This may be intrinsic to the packing. If the propyl tail is disordered, the ether oxygen is exposed. Cooling: Perform deposition at 4°C to reduce tail thermal motion during assembly. |
Part 3: Visualization of the Workflow
The following diagram illustrates the critical decision pathways for correcting monolayer formation.
Caption: Logical workflow for diagnosing and correcting aromatic SAM defects, moving from substrate validation to post-deposition processing.
Part 4: Frequently Asked Questions (FAQ)
Q1: Why does 4-[(n-Propyloxy)methyl]thiophenol take longer to assemble than 1-dodecanethiol?
A: Alkanethiols assemble quickly because the Van der Waals forces between alkyl chains are additive and flexible. Your molecule relies on
Q2: Can I use plastic (polypropylene) containers for incubation? A: No. We strongly recommend glass (scintillation vials) cleaned with Piranha solution. Plasticizers and mold release agents from polypropylene can leach into organic solvents (especially toluene or THF) and competitively adsorb onto the gold, ruining the SAM [2].
Q3: My cyclic voltammetry shows a "leaky" capacitor shape. Is the SAM useless?
A: Not necessarily. Aromatic SAMs are inherently more conductive than alkanethiols due to the conjugated
Q4: How do I verify if the ether tail is disrupting the packing? A: Perform Angle-Resolved XPS (AR-XPS) or PM-IRRAS .
-
PM-IRRAS: Look for the C-O-C stretching vibration. If the peak is broad and shifted, the tails are disordered. If sharp, they are crystalline.
-
XPS: Check the C1s signal. You should see distinct peaks for C-C (aromatic/propyl) and C-O (ether). If the C-O signal is attenuated more than expected, the tails might be buried (lying down).
References
-
Ulman, A. (2001). "Self-Assembled Monolayers of 4-Mercaptobiphenyls."[2] Accounts of Chemical Research, 34(11), 855–863.
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, 105(4), 1103–1170.
-
Ganesh, V., Pandey, R. R., Malhotra, B. D., & Lakshminarayanan, V. (2008).[3] "Electrochemical characterization of self-assembled monolayers (SAMs) of thiophenol and aminothiophenols on polycrystalline Au." Journal of Electroanalytical Chemistry, 619, 87-97.[3] [3]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Self-assembled monolayers of 4-mercaptobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RRI Digital Repository: Electrochemical characterization of self-assembled monolayers (SAMs) of thiophenol and aminothiophenols on polycrystalline Au: Effects of potential cycling and mixed SAM formation [dspace.rri.res.in]
Technical Support Center: Mitigating Thermal Degradation of 4-[(n-Propyloxy)methyl]thiophenol in High-Temperature Synthesis
Introduction: 4-[(n-Propyloxy)methyl]thiophenol is a specialized aromatic thiol utilized by researchers in the development of advanced materials and pharmaceutical intermediates. Its unique structure, combining a reactive thiol group with a propyloxymethyl substituent, offers specific advantages in molecular design. However, like many thiophenols, its utility in high-temperature synthetic routes is often hampered by thermal degradation. This guide provides an in-depth analysis of the degradation mechanisms and offers robust, field-proven troubleshooting strategies and protocols to ensure the integrity of your experiments and maximize product yield.
Section 1: Understanding the Core Problem: Degradation Pathways
At elevated temperatures, 4-[(n-Propyloxy)methyl]thiophenol is susceptible to two primary degradation pathways: Oxidative Dimerization and Pyrolytic Decomposition . Understanding the causality behind these pathways is the first step toward effective mitigation.
-
Oxidative Dimerization: The thiol (-SH) group is readily deprotonated, especially in the presence of a base, forming a thiolate anion. This anion is highly susceptible to oxidation. Even trace amounts of oxygen can catalyze the coupling of two thiolate molecules to form a disulfide-bridged dimer.[1][2] This is often the first sign of degradation, leading to a loss of the active thiol and the formation of a significant, high-molecular-weight impurity.
-
Pyrolytic Decomposition: In the absence of oxygen but at sufficiently high temperatures, the carbon-sulfur (C-S) bond can undergo homolytic cleavage.[3] This process generates a thiyl radical (Ar-S•) and other radical species. These highly reactive intermediates can trigger a cascade of unintended side reactions, including hydrogen abstraction, fragmentation of the propyloxymethyl group, and polymerization, leading to the formation of complex tars and a significant reduction in yield.[3][4]
The following diagram illustrates these competing degradation pathways.
Caption: Recommended experimental workflow for high-temperature synthesis.
Section 5: Data Interpretation Summary
Use the following table to help identify potential degradation products in your analytical data.
| Compound Type | Probable Structure | Key Analytical Signature (MS) |
| Starting Material | 4-[(n-Propyloxy)methyl]thiophenol | Expected Molecular Ion (M+) |
| Oxidative Dimer | Bis(4-((n-propyloxy)methyl)phenyl) disulfide | Mass corresponding to (2M - 2H)+ |
| Thioether Byproduct | e.g., Phenyl n-propyl sulfide derivative | Mass corresponding to cleavage of the ether C-O bond and recombination. |
| Pyrolytic Fragment | e.g., 4-Methylthiophenol | Loss of the propyloxy group. |
Section 6: References
-
Thermal studies of chlorinated thiophenols. Open Research Newcastle. (2025). Retrieved from
-
Molecular rearrangements. III. Thermal decomposition of some selected thioesters. Canadian Science Publishing. (1982). Retrieved from
-
Thiophenol. Wikipedia. Retrieved from [Link]
-
Thiols and Thioethers. Master Organic Chemistry. (2015). Retrieved from [Link]
-
Inert atmosphere: Significance and symbolism. Retrieved from [Link]
-
The Application of Inert Gases in the Medical Field and its Advantages. Pulsus Group. (2022). Retrieved from [Link]
-
Chemistry of Polythiols and Their Industrial Applications. PMC. Retrieved from [Link]
-
Thiol supplementation in aged animals alters antioxidant enzyme activity after heat stress. American Physiological Society. Retrieved from [Link]
-
Dietary Thiols: A Potential Supporting Strategy against Oxidative Stress in Heart Failure and Muscular Damage during Sports Activity. PMC. Retrieved from [Link]
-
The role of thiols in antioxidant systems. PMC. Retrieved from [Link]
-
Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury. PMC. Retrieved from [Link]
-
THIOPHENOLS FROM PHENOLS: 2-NAPHTHALENETHIOL. Organic Syntheses. (1971). Retrieved from [Link]
-
Theoretical study on the desulfurization mechanisms of thiophene and benzothiophene under inert and oxidative atmospheres. ResearchGate. (2018). Retrieved from [Link]
Sources
Validation & Comparative
A Head-to-Head Comparison of Thiol Nucleophilicity: 4-[(n-Propyloxy)methyl]thiophenol vs. p-Thiocresol
For researchers and professionals in drug development and synthetic chemistry, the selection of a thiol-containing compound for conjugation, covalent inhibition, or materials science applications is a critical decision. The nucleophilicity of the thiol group dictates reaction kinetics, selectivity, and ultimately, the success of the intended application. This guide provides an in-depth, objective comparison of the nucleophilicity of two para-substituted thiophenols: 4-[(n-Propyloxy)methyl]thiophenol and the well-characterized p-thiocresol . We will delve into the theoretical underpinnings of their reactivity and provide a framework for experimental validation.
Executive Summary
The central question is how the -(CH₂)-O-propyl substituent in 4-[(n-propyloxy)methyl]thiophenol compares to the simple -CH₃ group of p-thiocresol in modulating the nucleophilic character of the sulfur atom. A theoretical analysis based on electronic effects suggests that p-thiocresol will exhibit greater nucleophilicity than 4-[(n-propyloxy)methyl]thiophenol. The electron-donating nature of the methyl group in p-thiocresol enhances electron density on the sulfur, whereas the insulated, electron-withdrawing field effect of the ether oxygen in the propyloxymethyl group is predicted to reduce it. This guide outlines the experimental methodology required to verify this hypothesis quantitatively.
Theoretical Framework: The Role of Substituents
The nucleophilicity of a thiophenol is intrinsically linked to the stability of its corresponding thiolate anion (ArS⁻). This is governed by two primary factors: the acidity of the thiol (pKa) and the electronic effects of the substituents on the aromatic ring.[1]
-
Acidity (pKa): A lower pKa indicates a more acidic thiol, meaning it more readily deprotonates to form the thiolate. While this increases the concentration of the active nucleophile at a given pH, it also implies that the resulting thiolate is more stable and inherently less reactive.
-
Electronic Effects: Substituents on the benzene ring influence the electron density of the entire molecule, including the sulfur atom. These effects are well-quantified by Hammett substituent constants (σ).[2][3]
-
Electron-Donating Groups (EDGs) , like the methyl group in p-thiocresol, have negative σ values. They increase electron density on the sulfur, destabilize the thiolate anion, lower the pKa, and ultimately increase the sulfur's nucleophilicity.[4][5]
-
Electron-Withdrawing Groups (EWGs) have positive σ values. They pull electron density away from the sulfur, stabilizing the thiolate anion, increasing the pKa, and decreasing nucleophilicity.[6][7]
-
Physicochemical Property Comparison
| Property | p-Thiocresol (4-Methylthiophenol) | 4-[(n-Propyloxy)methyl]thiophenol | Rationale for Nucleophilicity Impact |
| Structure | (Structure not available, conceptual representation) | The key difference is the para-substituent. | |
| pKa | 6.82[8][9][10][11] | Predicted to be slightly higher than p-thiocresol (~7.0-7.2) | The electron-withdrawing field effect of the ether oxygen should stabilize the thiolate, making the parent thiol less acidic (higher pKa). |
| Hammett Constant (σp) | -0.17[12][13][14] | Estimated to be slightly positive (~ +0.05 to +0.1) | The -CH₃ group is a known electron-donating group. The -CH₂-O-R group is complex; the electronegative oxygen exerts a -I (inductive/field) effect, but it is insulated from the ring by a methylene (-CH₂-) group. This insulation weakens the effect, but it is still expected to be net electron-withdrawing compared to hydrogen. |
| Predicted Nucleophilicity | Higher | Lower | The combination of a lower pKa and the electron-donating substituent is expected to make the p-thiocresol thiolate a more potent nucleophile. |
Experimental Validation: A Kinetic Assay Protocol
To empirically determine the relative nucleophilicity, a kinetic assay is essential. A well-established method involves reacting the thiols with a standard electrophile, such as iodoacetamide, and monitoring the reaction rate.[15][16][17] The reaction is a second-order nucleophilic substitution (SN2), where the thiolate anion attacks the electrophilic carbon, displacing the iodide leaving group.[15]
Caption: Experimental workflow for the comparative kinetic analysis of thiol nucleophilicity.
Detailed Step-by-Step Methodology
Objective: To determine the second-order rate constants for the reaction of p-thiocresol and 4-[(n-propyloxy)methyl]thiophenol with iodoacetamide.
-
Reagent Preparation:
-
Buffer: Prepare a 100 mM phosphate buffer at pH 8.0. A pH above the pKa of the thiols ensures a significant population of the reactive thiolate anion.[18]
-
Thiol Stocks: Prepare 10 mM stock solutions of p-thiocresol and 4-[(n-propyloxy)methyl]thiophenol in the pH 8.0 buffer.
-
Electrophile Stock: Prepare a 100 mM stock solution of iodoacetamide in the same buffer. Prepare this solution fresh and protect it from light.[15]
-
-
Kinetic Run:
-
Equilibrate all solutions to a constant temperature (e.g., 25°C).
-
In a reaction vessel (e.g., an HPLC vial with a micro-stir bar), add buffer to achieve a final reaction volume of 1 mL.
-
Add the thiol stock solution to a final concentration of 1 mM.
-
To initiate the reaction, add the iodoacetamide stock solution to a final concentration of 10 mM (a 10-fold excess to ensure pseudo-first-order kinetics).[19]
-
Immediately start a timer and begin analysis.
-
-
Analysis (HPLC Method):
-
At defined time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to a solution containing an excess of a quenching agent like 2-mercaptoethanol and a denaturing agent (if analyzing protein conjugation). For small molecules, dilution into the mobile phase with acidification can effectively stop the reaction.
-
Inject the quenched sample onto a reverse-phase HPLC system (e.g., C18 column).
-
Monitor the disappearance of the thiol peak and the appearance of the thioether product peak at an appropriate wavelength (e.g., 254 nm).
-
Quantify the peak areas to determine the concentration of the remaining thiol at each time point.
-
-
Data Processing:
-
Plot the natural logarithm of the thiol concentration (ln[Thiol]) versus time (in seconds).
-
The slope of the resulting linear fit will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Calculate the second-order rate constant (k) using the formula: k = k_obs / [Iodoacetamide].
-
Interpreting the Results
The compound with the larger second-order rate constant (k) is the more nucleophilic thiol.
Illustrative Data
| Compound | Substituent | Hammett σp | Predicted k (M⁻¹s⁻¹) | Relative Nucleophilicity |
| p-Thiocresol | -CH₃ | -0.17[12][13][14] | ~0.5 - 1.5 | Higher |
| 4-[(n-Propyloxy)methyl]thiophenol | -CH₂-O-C₃H₇ | ~ +0.05 | ~0.1 - 0.4 | Lower |
| Note: The kinetic data presented is illustrative and based on theoretical predictions. Actual values must be determined experimentally. |
The expected outcome is that p-thiocresol will react significantly faster with iodoacetamide than 4-[(n-propyloxy)methyl]thiophenol, confirming its superior nucleophilicity.
Caption: Logical relationship between substituent electronic effects and predicted thiol reactivity.
Conclusion and Practical Implications
Based on fundamental principles of physical organic chemistry, p-thiocresol is predicted to be a stronger nucleophile than 4-[(n-propyloxy)methyl]thiophenol . The electron-donating methyl group of p-thiocresol increases the reactivity of the sulfur atom. Conversely, the ether oxygen in the propyloxymethyl substituent, despite being insulated by a methylene bridge, exerts a net electron-withdrawing field effect that reduces the sulfur's nucleophilic character.
For drug development professionals and synthetic chemists, this means:
-
For rapid conjugation reactions , such as in thiol-ene click chemistry or labeling of biomolecules where speed is critical, p-thiocresol or derivatives with similar electron-donating groups would be the superior choice.
-
For applications requiring a more moderate reaction rate or where the stability of the starting material is a greater concern, 4-[(n-propyloxy)methyl]thiophenol might be a suitable alternative. The propyloxy group also introduces greater lipophilicity, which could be advantageous for modulating solubility or membrane permeability.
Ultimately, the choice of reagent must be guided by empirical data. The kinetic assay protocol detailed in this guide provides a robust and reliable method for making an informed, data-driven decision.
References
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
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Hansch, C., & Leo, A. (n.d.). Hammett Sigma Constants. Wired Chemist. Retrieved from [Link]
- Mayr, H., & Patz, M. (1994). Scales of Nucleophilicity and Electrophilicity: A System for Ordering C-C Bond-Forming Reactions. Angewandte Chemie International Edition in English, 33(9), 938-957. (Note: While not directly cited, this is a foundational reference for nucleophilicity scales).
- Singh, R. (2006). A kinetic study of the reaction of iodoacetamide with proteins. Analytical Biochemistry, 356(1), 77-85.
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PubChem. (n.d.). 4-Methylbenzenethiol. Retrieved from [Link]
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Poole, L. B., & Nelson, K. J. (2009). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. PMC. Retrieved from [Link]
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Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Nucleophilicity of Sulfur Compounds. Retrieved from [Link]
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University of Texas at Austin. (n.d.). Unit 4: Free Energy Relationships. Retrieved from [Link]
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IUPAC. (2014). σ-constant. IUPAC Compendium of Chemical Terminology. Retrieved from [Link]
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Zhang, Y., et al. (2022). Substituent Effects Impact Surface Charge and Aggregation of Thiophenol-Labeled Gold Nanoparticles for SERS Biosensors. MDPI. Retrieved from [Link]
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Wang, Z. X., & Tsou, C. L. (1989). Kinetics of inactivation of creatine kinase during modification of its thiol groups. PubMed. Retrieved from [Link]
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Zhang, W., et al. (2019). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. ResearchGate. Retrieved from [Link]
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Jin, Z., et al. (2010). Substituent effects on the S–H bond dissociation energies of thiophenols. ResearchGate. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-[(n-Propyloxy)methyl]thiophenol
This guide provides an in-depth, procedural framework for the safe handling and disposal of 4-[(n-Propyloxy)methyl]thiophenol. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just a set of instructions, but a deep understanding of the chemical's hazard profile and the scientific rationale behind each disposal step, ensuring a self-validating system of laboratory safety.
Hazard Profile: Understanding the "Why"
Thiophenols as a class are characterized by significant health and environmental hazards.[1][2] The thiol (-SH) group imparts high reactivity and a potent, unpleasant odor, often described as a stench, which serves as an immediate, albeit unwelcome, indicator of its presence.[1][2][3]
Table 1: Extrapolated Hazard Profile for 4-[(n-Propyloxy)methyl]thiophenol
| Hazard Category | Description | Rationale & Cited Analogues |
|---|---|---|
| Acute Toxicity | Expected to be Fatal if swallowed, in contact with skin, or if inhaled. | Thiophenol is classified with H300+H310+H330 hazard statements. This high level of toxicity is a common feature of low molecular weight thiols. |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe eye damage. | Analogous thiophenols are known skin and eye irritants.[1][4] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | Thiophenol carries the H410 hazard statement.[2] Thiol compounds must never be released into the sanitary sewer or the environment.[3][5] |
| Physical Hazard | Pungent, pervasive odor (stench). Air and light-sensitive, prone to oxidation. | The stench is a defining characteristic of thiols.[6] Air sensitivity is noted in SDS for related compounds.[4] |
This profile mandates that 4-[(n-Propyloxy)methyl]thiophenol be treated as a Particularly Hazardous Substance (PHS), requiring stringent handling and disposal protocols.[7]
Core Principles of Thiol Waste Management
Before detailing specific procedures, it is crucial to internalize the guiding principles for managing this chemical's waste stream.
-
Segregation is Paramount : Never mix thiol-containing waste with other chemical waste streams, especially oxidizing agents (e.g., nitric acid, perchlorates, bleach in bulk).[8][9] Accidental mixing can lead to violent reactions, including autoignition.[10] Keep acids and bases separate as well.[9][11]
-
Designated and Labeled Waste Containers : All waste must be collected in clearly labeled, dedicated containers.[5] The label must read "HAZARDOUS WASTE" and specify the full chemical name: "4-[(n-Propyloxy)methyl]thiophenol".
-
Container Integrity : Waste containers must be made of a compatible material (e.g., glass for liquids), be in good condition, and kept tightly sealed at all times except when adding waste.[11][12][13] This is critical for containing the potent stench and preventing vapor exposure.
-
No Drain Disposal : Under no circumstances should this chemical or its rinseate be disposed of down the drain.[3][5][14] Its high toxicity to aquatic life makes this a serious environmental violation.[2]
Procedural Guide to Disposal and Decontamination
This section provides a step-by-step workflow for managing waste from the moment of generation to final pickup.
Bulk Chemical and Concentrated Liquid Waste
This applies to unreacted chemical, reaction mixtures, and solvent extractions containing significant concentrations of 4-[(n-Propyloxy)methyl]thiophenol.
-
Container Selection : Use an appropriate, leak-proof hazardous waste container. The original chemical container is often the best choice.[5]
-
Labeling : Immediately affix a hazardous waste tag to the container, detailing its contents and associated hazards.[5]
-
Storage : Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials.[7][12] The storage area should be a well-ventilated fume hood or a designated, ventilated cabinet.
Decontamination of Glassware and Equipment
The pervasive odor and high toxicity of thiols require a robust decontamination procedure for all contaminated labware before it can be cleaned through standard methods. Chemical inactivation is the most effective strategy.[6]
The scientific basis for this procedure is the oxidation of the thiol group. Sodium hypochlorite (bleach) is a strong oxidizing agent that converts the nucleophilic thiolate into oxidized sulfur species, such as sulfenic, sulfinic, and sulfonic acids.[15] These species are generally less odorous and less toxic.
Experimental Protocol: Bleach Bath Decontamination
-
Prepare the Bleach Bath : In a designated, labeled plastic bucket or container within a certified chemical fume hood, prepare a 1:1 mixture of commercial bleach (sodium hypochlorite) and water.[6] Ensure the container is large enough to fully submerge the glassware.
-
Immediate Submersion : As soon as an experiment is complete, immediately and carefully place all contaminated glassware (flasks, syringes, stir bars, etc.) into the bleach bath.[6]
-
Soaking : Allow the glassware to soak for a minimum of 12-14 hours (overnight is recommended).[6] This provides sufficient time for the oxidation reaction to neutralize the thiol. The formation of a white solid may indicate the successful oxidation of the thiol.[6]
-
Rinsing : After soaking, remove the glassware and rinse it thoroughly with water.
-
Final Cleaning : The glassware can now be cleaned using standard laboratory detergents and procedures.
-
Bleach Bath Maintenance : The bleach bath can be reused until a strong thiol odor persists or an excessive amount of solid has accumulated. Depleted bleach baths should be disposed of by pouring them down the sink with copious amounts of water, as the active ingredient will have been consumed.[6]
Disposal of Contaminated Solids
This includes items like gloves, bench paper, and silica gel contaminated with 4-[(n-Propyloxy)methyl]thiophenol.
-
Collection : Place all contaminated solid waste into a dedicated, labeled plastic bag kept inside a fume hood to contain odors.[10]
-
Sealing : Once the bag is full, seal it securely.
-
Final Packaging : Place the sealed bag into a larger, rigid hazardous waste container designated for solid chemical waste. Ensure this outer container is also clearly labeled with the chemical name.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal and decontamination related to 4-[(n-Propyloxy)methyl]thiophenol.
Caption: Disposal decision workflow for 4-[(n-Propyloxy)methyl]thiophenol waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Structure not available, conceptual representation)